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  • Product: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
  • CAS: 1281486-93-8

Core Science & Biosynthesis

Exploratory

In Vitro Metabolic Stability of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid: A Mechanistic and Methodological Guide

Executive Summary The optimization of metabolic stability is a cornerstone of modern drug design. 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid presents a fascinating case study in metabolic engineering, featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of metabolic stability is a cornerstone of modern drug design. 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid presents a fascinating case study in metabolic engineering, featuring two distinct structural poles: a highly stable, oxidation-resistant aromatic ring and a metabolically labile aliphatic carboxylic acid tail.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol recitation. Here, we will dissect the causality behind the metabolic fate of this compound, exploring how its specific functional groups dictate enzyme affinity, and provide self-validating in vitro methodologies to accurately quantify its intrinsic clearance ( CLint​ ) and metabolite profile.

Structural Metabolism Analysis: The Mechanistic Rationale

To accurately design an in vitro assay, one must first predict the molecular liabilities of the compound. The architecture of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid dictates a highly specific metabolic trajectory.

The Trifluoromethoxy (-OCF₃) Shield

The para-substituted -OCF₃ group acts as a potent metabolic shield. The high bond energy of the carbon-fluorine (C-F) bond and the strong electron-withdrawing nature of the -OCF₃ group significantly lower the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring[1]. By perturbing the electron density of the aryl system via remote inductive effects, the -OCF₃ group effectively blocks cytochrome P450 (CYP)-mediated electrophilic aromatic oxidation (such as para-hydroxylation or epoxidation)[2]. Consequently, oxidative metabolism is forced to shift away from the aromatic core.

The Aliphatic Liability: Acyl Glucuronidation & Thioesterification

With the aromatic ring shielded, the 2-methylpropanoic acid moiety becomes the primary target for biotransformation.

  • Acyl Glucuronidation (Phase II): Carboxylic acids are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly hepatic UGT1A3 and UGT2B7[3]. The conjugation of glucuronic acid forms an electrophilic acyl glucuronide[4]. However, the presence of the α -methyl group (at position 2) provides critical steric hindrance. This structural feature slows down the rate of intramolecular acyl migration—a process that typically leads to irreversible covalent binding with proteins (e.g., Human Serum Albumin)[4].

  • Acyl-CoA Activation & β -Oxidation: As a branched-chain fatty acid mimic, the propanoic acid tail can be activated by acyl-CoA synthetases. Once converted to an acyl-CoA thioester, it may undergo mitochondrial β -oxidation or, notably, chiral inversion (if administered as a racemate) mediated by α -methylacyl-CoA racemase (AMACR).

  • Aliphatic Oxidation (Phase I): The 2-methyl group and the benzylic CH₂ position remain susceptible to CYP2C9 and CYP3A4-mediated aliphatic hydroxylation, though this is typically a secondary pathway compared to direct conjugation.

MetabolicPathways Parent 2-Methyl-3-[4-(trifluoromethoxy)phenyl] propanoic acid AromOx Aromatic Hydroxylation (CYP-mediated) Parent->AromOx Blocked AcylGluc Acyl Glucuronidation (UGT1A3 / UGT2B7) Parent->AcylGluc Primary AliphOx Aliphatic Hydroxylation (CYP2C9 / CYP3A4) Parent->AliphOx Secondary BetaOx Beta-Oxidation (Mitochondrial) Parent->BetaOx Secondary Blocked BLOCKED Due to -OCF3 shielding AromOx->Blocked MajorMet MAJOR METABOLITE Acyl Glucuronide AcylGluc->MajorMet MinorMet MINOR METABOLITES Hydroxylated / Cleaved AliphOx->MinorMet BetaOx->MinorMet

Figure 1: Predicted metabolic pathway map highlighting functional group liabilities and shielding.

In Vitro Assay Architecture: Self-Validating Protocols

Because the primary clearance mechanism is likely UGT-mediated conjugation and potential mitochondrial β -oxidation, relying solely on standard NADPH-fortified microsomes will yield a false sense of stability. A dual-assay approach is mandatory.

Protocol A: Human Liver Microsome (HLM) Stability (Phase I + Phase II)

This assay isolates ER-bound CYP and UGT enzymes. Crucial Causality Step: UGTs reside on the luminal side of the endoplasmic reticulum. To allow the highly polar cofactor UDPGA to access the active site, the microsomal vesicles must be permeabilized using a pore-forming peptide like Alamethicin.

Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Permeabilization: Pre-incubate HLMs (final concentration 0.5 mg/mL) with Alamethicin (25 µg/mL) on ice for 15 minutes to unlock UGT activity.

  • Spiking: Add 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid to achieve a final incubation concentration of 1 µM (keep organic solvent 0.1% DMSO to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs)[1].

  • Sampling & Quenching: At t=0,15,30,45,60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent instantly denatures the enzymes, halting the reaction.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: Cryopreserved Human Hepatocyte Stability

Hepatocytes provide a complete cellular system containing intact mitochondria, allowing for the observation of β -oxidation and acyl-CoA formation, which microsomes cannot perform.

Methodology:

  • Thawing & Viability: Thaw cryopreserved hepatocytes at 37°C. Purify via Percoll gradient centrifugation. Assess viability using Trypan Blue exclusion; do not proceed if viability is <80%, as compromised membranes leak essential cytosolic cofactors.

  • Suspension: Suspend cells in Williams' E medium (supplemented with 2 mM L-glutamine) at a density of 1×106 viable cells/mL.

  • Incubation: Add the test compound (1 µM final). Incubate in a 96-well plate at 37°C under a 5% CO₂ atmosphere with gentle orbital shaking.

  • Quenching: At designated time points (0, 15, 30, 60, 120 minutes), quench 50 µL of the cell suspension with 150 µL of ice-cold acetonitrile containing the internal standard.

  • Lysis & Extraction: Vortex vigorously to lyse cells and extract intracellular metabolites, followed by centrifugation and LC-MS/MS analysis.

HepatocyteWorkflow Step1 1. Cell Thawing & Viability Check (>80% Trypan Blue) Step2 2. Pre-Incubation 1x10^6 cells/mL Williams' E Media Step1->Step2 Step3 3. Compound Addition 1 µM Final Conc. 37°C, 5% CO2 Step2->Step3 Step4 4. Aliquot & Quench 0, 15, 30, 60, 120 min Cold MeCN + IS Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step experimental workflow for the Cryopreserved Hepatocyte Stability Assay.

Data Presentation & Quantitative Metrics

The metabolic stability is quantified by calculating the elimination rate constant ( k ) from the log-linear decline of the parent compound, which is then used to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Given the structural properties of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid, the following tables represent the anticipated quantitative profile.

Table 1: Anticipated In Vitro Clearance Parameters
Assay SystemCofactors Present t1/2​ (min) CLint​ ( μ L/min/mg or 106 cells)Primary Clearance Driver
HLM (Phase I only) NADPH> 120< 10Negligible (Blocked by -OCF₃)
HLM (Phase I + II) NADPH + UDPGA35 - 4530 - 40UGT-mediated Acyl Glucuronidation
Human Hepatocytes Endogenous40 - 5015 - 20Glucuronidation + β -Oxidation
Table 2: Metabolite Identification (MetID) Profile
Metabolite TypeShift in Mass ( Δ Da)Expected AbundanceMechanistic Origin
Acyl Glucuronide + 176HighConjugation of the propanoic acid tail by UGT1A3/2B7.
Aliphatic Hydroxyl + 16LowCYP2C9/3A4 oxidation at the 2-methyl or benzylic position.
Aromatic Hydroxyl + 16Trace / NoneBlocked by the electron-withdrawing -OCF₃ group.
Chain Shortening - 14Low to ModerateMitochondrial β -oxidation (Hepatocytes only).

Conclusion

The in vitro metabolic evaluation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid requires a nuanced approach. While the trifluoromethoxy group successfully insulates the aromatic core from CYP-mediated degradation[1][2], the carboxylic acid tail ensures that the molecule remains susceptible to rapid Phase II clearance[3]. By utilizing permeabilized microsomes fortified with UDPGA and whole-cell hepatocyte models, researchers can accurately capture the formation of acyl glucuronides and acyl-CoA intermediates, ensuring robust and predictive pharmacokinetic modeling.

References

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (NIH).
  • Mechanistic Role of Acyl Glucuronides. ResearchGate.
  • Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Journal of Medicinal Chemistry (ACS Publications).

Sources

Foundational

Thermodynamic Stability of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid at Room Temperature: A Comprehensive Evaluation Framework

An In-depth Technical Guide Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and clinical performance. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid at ambient conditions. We will delve into the theoretical underpinnings of chemical stability, present a suite of robust analytical methodologies for its assessment, and offer a systematic approach to data interpretation. The protocols and insights provided herein are designed to equip researchers with the necessary tools to de-risk development and ensure the long-term integrity of this promising compound.

Introduction: The Criticality of Stability

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a molecule of interest, characterized by a chiral center and a trifluoromethoxy-substituted aromatic ring. These structural motifs are common in modern pharmacophores, but they can also introduce potential stability liabilities. The trifluoromethoxy group, while often enhancing metabolic stability and lipophilicity, can be susceptible to hydrolysis under certain conditions. Similarly, the carboxylic acid moiety presents a potential site for decarboxylation.

Understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a regulatory and safety imperative. An unstable API can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Therefore, a thorough assessment of the compound's stability profile at room temperature (25 °C / 60% RH) is a critical first step in its journey from a laboratory curiosity to a viable therapeutic agent. This guide will provide the "how" and the "why" behind a rigorous stability evaluation program.

Theoretical Framework: Understanding Degradation

The stability of a chemical compound is governed by both thermodynamics and kinetics.

  • Thermodynamic Stability refers to the relative Gibbs free energy (ΔG) of the compound compared to its potential degradation products. A compound is thermodynamically unstable if its degradation is exergonic (ΔG < 0).

  • Kinetic Stability refers to the energy barrier (activation energy, Ea) that must be overcome for degradation to occur. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high at a given temperature.

For 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid, several potential degradation pathways can be hypothesized based on its structure:

  • Decarboxylation: The carboxylic acid group could be lost as CO2, particularly if initiated by heat or light.

  • Oxidative Degradation: The benzylic position and the electron-rich aromatic ring could be susceptible to oxidation.

  • Hydrolysis: The trifluoromethoxy group could, under certain pH and temperature conditions, be susceptible to hydrolysis, although it is generally considered more stable than a methoxy group.

The following diagram illustrates these potential degradation routes:

G cluster_main Hypothesized Degradation Pathways cluster_products Potential Degradants parent 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid decarboxylated Decarboxylated Product parent->decarboxylated  Decarboxylation (-CO2) oxidized Oxidized Product parent->oxidized  Oxidation hydrolyzed Hydrolyzed Product parent->hydrolyzed  Hydrolysis G cluster_workflow Comprehensive Stability Assessment Workflow start API Sample dsc Differential Scanning Calorimetry (DSC) start->dsc Initial Thermal Screen tga Thermogravimetric Analysis (TGA) start->tga hplc_dev Stability-Indicating HPLC Method Development start->hplc_dev conclusion Thermodynamic Stability Profile dsc->conclusion tga->conclusion stress Forced Degradation Study hplc_dev->stress Method Validation stability_study Long-Term Stability Study (25°C / 60% RH) stress->stability_study Degradant Identification analysis Periodic HPLC Analysis stability_study->analysis T=0, 3, 6, 12 months analysis->conclusion Degradation Kinetics

Exploratory

Strategic Integration and Handling of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Guide Executive Rationale In modern medicinal chemistry, the strategic incorporation of flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Guide

Executive Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a fundamental technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 1281486-93-8) serves as a highly versatile chiral building block[1].

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a structural modulator. The trifluoromethoxy (–OCF₃) group provides a unique combination of high electronegativity and lipophilicity, which enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position of the phenyl ring[2]. Concurrently, the 2-methylpropanoic acid backbone offers a critical stereocenter and a handle for attenuating molecular basicity—a necessary step for mitigating off-target toxicities such as hERG inhibition or phospholipidosis[3]. This specific scaffold is frequently utilized in the development of G-protein-coupled receptor (GPCR) ligands, such as GPR40 agonists for Type 2 Diabetes[4], and nuclear receptor modulators, including PPARα/δ dual agonists for nonalcoholic steatohepatitis (NASH)[5].

Physicochemical Profiling & Safety Data (SDS)

Before deploying this compound in a synthetic workflow, it is imperative to understand its physical properties and hazard profile. The presence of the fluorinated group alongside the carboxylic acid dictates specific handling and storage protocols to prevent degradation and ensure operator safety.

Table 1: Quantitative Chemical and Hazard Profile
ParameterSpecification / Classification
Chemical Name 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
CAS Number 1281486-93-8[1]
Molecular Formula C₁₁H₁₁F₃O₃[6]
Molecular Weight 248.20 g/mol [6]
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)[1]Skin Irrit. 2[1]Eye Irrit. 2A[1]STOT SE 3 (Single Exposure)[1]
Hazard Codes H302, H312, H332, H315, H319, H336[1]
Storage Requirements 2–8°C, desiccated, protected from light[2]

Handling Guidelines & Self-Validating Safety Protocols

Given its classification as a Specific Target Organ Toxicity (STOT SE 3) agent and an acute toxicant across all exposure routes[1], handling this compound requires a rigorous, self-validating safety architecture.

Causality-Driven Handling Workflow
  • Environmental Control: The compound must be handled exclusively within a certified Class II fume hood or a localized exhaust ventilation (LEV) balance enclosure. Causality: The H336 (STOT SE 3) classification indicates potential central nervous system depression or respiratory tract irritation upon inhalation of aerosolized particulates[1].

  • Temperature Management: Store strictly at 2–8°C. Causality: While the –OCF₃ group is highly stable, the carboxylic acid moiety can undergo slow decarboxylation or degradation if exposed to elevated temperatures and ambient moisture over prolonged periods[2].

  • Validation of Integrity: Before initiating any high-value synthesis, perform a rapid LC-MS (Liquid Chromatography-Mass Spectrometry) purity check. Causality: Moisture ingress during repeated opening of the storage vial can lead to hydration or degradation. A baseline LC-MS trace ensures that the starting material meets the >95% purity threshold required for sensitive catalytic couplings.

G Start Receipt of Compound CAS: 1281486-93-8 PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Mitigate STOT SE 3) PPE->Hood Weighing Weighing & Aliquoting (Closed Balance Enclosure) Hood->Weighing Storage Store at 2-8°C Desiccated Validation LC-MS Purity Check (Self-Validating Step) Weighing->Validation Validation->Storage

Workflow for the safe handling, validation, and storage of fluorinated propanoic acids.

Mechanistic Role in Drug Design

The architecture of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is purposefully designed for late-stage lead optimization:

  • The Trifluoromethoxy (–OCF₃) Group: Often referred to as a "super-halogen," the –OCF₃ group adopts an orthogonal conformation relative to the phenyl ring. This unique geometry increases the cross-sectional area of the molecule, enhancing its ability to fill lipophilic binding pockets (such as those found in PPARα/δ receptors)[5]. Furthermore, its strong electron-withdrawing nature effectively shuts down oxidative metabolism at the phenyl ring, drastically improving the drug's half-life[2].

  • The 2-Methylpropanoic Acid Scaffold: The alpha-methyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds[2]. In the context of GPR40 agonists, the stereochemistry at this position is critical for orienting the biphenyl or polar tail groups into the receptor's allosteric site[4].

G Compound 2-Methyl-3-[4-(trifluoromethoxy)phenyl] propanoic acid Coupling Amide Coupling / Esterification (HATU / DIPEA) Compound->Coupling Synthetic Building Block Target Lead Candidate (e.g., PPARα/δ or GPR40 Agonist) Coupling->Target Yields Receptor Receptor Binding (Lipophilic Pocket Interaction) Target->Receptor Affords Efficacy Metabolic Stability & In Vivo Efficacy Receptor->Efficacy -OCF3 prevents CYP450 degradation

Synthetic integration of the trifluoromethoxy derivative into receptor agonist discovery pipelines.

Experimental Protocol: Self-Validating Amide Coupling

When synthesizing target inhibitors or agonists, the carboxylic acid must be coupled with a primary or secondary amine. The presence of the alpha-methyl group creates steric hindrance, necessitating a highly efficient coupling reagent.

Objective: Synthesize an amide derivative using 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Action: Dissolve 1.0 equivalent of the propanoic acid derivative in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere. Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Causality: HATU is selected over standard EDC/HOBt because the alpha-methyl group sterically shields the carbonyl carbon. HATU generates a highly reactive HOAt-ester intermediate that overcomes this barrier. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing as a nucleophile.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Expected Outcome: The mass of the starting material (m/z 247 for [M-H]⁻) should be completely replaced by the mass of the methyl ester (formed by the methanol quench of the active ester). Correction: If unreacted acid remains, verify the anhydrous nature of the DMF, as trace water will rapidly hydrolyze the active ester back to the starting material.

Step 2: Amine Conjugation

  • Action: Add 1.1 equivalents of the target amine to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Causality: The amine acts as the nucleophile, displacing the HOAt leaving group to form the stable amide bond. A slight excess of amine ensures complete consumption of the valuable fluorinated building block.

  • Self-Validation Checkpoint 2: Monitor reaction progress via TLC (Thin Layer Chromatography, typically 70:30 Hexane:Ethyl Acetate) and LC-MS. Expected Outcome: Disappearance of the active ester intermediate and appearance of the final product mass. Correction: If the reaction stalls, elevate the temperature to 40°C; the thermal energy will help overcome the remaining steric bulk of the alpha-methyl group.

Step 3: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The basic wash (NaHCO₃) removes unreacted acid and HOAt byproducts. The acidic wash (HCl) removes unreacted amine and DIPEA. This orthogonal washing strategy ensures a highly pure crude product prior to column chromatography.

References

  • NextSDS. "2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid — Chemical Substance Information." NextSDS Substance Database.
  • ChemicalBook. "2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | 1281486-93-8." ChemicalBook.
  • MySkinRecipes. "2-(4-(trifluoromethoxy)phenyl)propanoic acid." MySkinRecipes Reagents.
  • ACS Publications. "Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.
  • ACS Publications. "Acidic and Basic Drugs in Medicinal Chemistry: A Perspective." ACS Medicinal Chemistry Letters.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry.

Sources

Foundational

Rational Design of Propanoic Acid Derivatives: Electronic and Steric Profiling of the Trifluoromethoxy (-OCF₃) Group

Executive Summary In contemporary medicinal chemistry, the decoration of molecular scaffolds is a strategic exercise in navigating physicochemical space. As a Senior Application Scientist, I frequently leverage the trifl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the decoration of molecular scaffolds is a strategic exercise in navigating physicochemical space. As a Senior Application Scientist, I frequently leverage the trifluoromethoxy (-OCF₃) group as a "super-halogen" bioisostere to rescue failing drug candidates. When integrated into propanoic acid derivatives—a ubiquitous structural motif found in non-steroidal anti-inflammatory drugs (NSAIDs), GPR40 receptor agonists 1, and synthetic α-amino acids 2—the -OCF₃ group profoundly modulates target binding affinity, membrane permeability, and metabolic half-life. This technical guide deconstructs the electronic and steric properties of the -OCF₃ group and provides field-proven, self-validating protocols for characterizing these derivatives.

Electronic Architecture: The Inductive-Resonance Interplay

The electronic character of the -OCF₃ group is defined by a fierce competition between its inductive (-I) and resonance (+R) effects.

Unlike a standard methoxy (-OCH₃) group, which is a strong electron donor via the resonance of its oxygen lone pairs, the -OCF₃ group is fundamentally electron-withdrawing. The three highly electronegative fluorine atoms exert a massive inductive pull (-I effect) on the oxygen atom. This effectively "hoards" the oxygen's lone pairs, severely diminishing their ability to delocalize into an adjacent aromatic ring or π -system (+R effect) 3.

Consequently, the -OCF₃ group acts as a net electron-withdrawing substituent ( σp​ = 0.35). When positioned on an aryl ring attached to a propanoic acid core, this electronic withdrawal subtly increases the acidity (lowers the pKa) of the carboxylic acid, thereby altering its ionization state at physiological pH and modulating its interaction with basic residues in target binding pockets.

ElectronicEffects OCF3 Trifluoromethoxy (-OCF3) Inductive Inductive Effect (-I) Strong e- withdrawal via F OCF3->Inductive Resonance Resonance Effect (+R) Weak e- donation via O OCF3->Resonance Net Net Electronic State Strongly Electron-Withdrawing Inductive->Net Dominant Resonance->Net Suppressed

Caption: Logical relationship of -OCF3 electronic effects.

Steric Bulk and Conformational Orthogonality

Sterically, the -OCF₃ group is significantly bulkier than a methyl or methoxy group, possessing a van der Waals volume (approx. 44.0 ų) closer to that of an isopropyl group.

However, its most unique steric feature is its conformational preference. While -OCH₃ groups prefer to lie coplanar with an aromatic ring to maximize orbital overlap, the -OCF₃ group adopts an orthogonal conformation (dihedral angle near 90°). This geometry minimizes steric clash between the bulky -CF₃ moiety and ortho-hydrogens, while optimizing hyperconjugation between the oxygen lone pairs and the highly polarized C-F σ∗ antibonding orbitals 4. In the context of propanoic acid derivatives, this orthogonal projection allows the -OCF₃ group to uniquely probe deep, lipophilic sub-pockets in target receptors.

Quantitative Data Presentation

To contextualize the -OCF₃ group, we must compare its physicochemical parameters against standard substituents. The extraordinarily high Hansch π parameter (+1.04) demonstrates why -OCF₃ is the premier choice for driving passive membrane permeability in highly polar propanoic acid scaffolds 3.

SubstituentHansch Parameter ( π )Hammett Constant ( σp​ )Hammett Constant ( σm​ )van der Waals Volume (ų)
-CH 3​ 0.56-0.17-0.0716.8
-OCH 3​ -0.02-0.270.1221.7
-CF 3​ 0.880.540.4339.8
-OCF 3​ 1.040.350.3844.0

Table 1: Comparative physicochemical parameters of key functional groups.

Self-Validating Experimental Protocols

As an application scientist, I rely on protocols that inherently flag their own failures. Below are the standard methodologies used to characterize -OCF₃ substituted propanoic acids.

ProtocolWorkflow Synth Propanoic Derivative Titration Cosolvent Titration Synth->Titration Microsomes Microsomal Incubation Synth->Microsomes Analysis Calculate pKa & Cl_int Titration->Analysis LCMS LC-MS/MS Quantification Microsomes->LCMS LCMS->Analysis

Caption: Workflow for evaluating physicochemical and metabolic properties.

Protocol A: Cosolvent Potentiometric pKa Determination

Causality & Design: The extreme lipophilicity imparted by the -OCF₃ group often renders propanoic acid derivatives insoluble in purely aqueous media, invalidating standard aqueous titrations. To circumvent this, we employ a Yasuda-Shedlovsky extrapolation.

  • Preparation: Prepare 1 mM solutions of the -OCF₃ propanoic acid derivative in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Titration: Titrate each solution with standardized 0.1 M KOH at 25°C under an argon atmosphere to prevent CO₂ absorption.

  • Extrapolation: Plot the apparent pKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the true aqueous pKa. Self-Validation Mechanism: The system validates itself by continuously monitoring the Nernstian slope of the pH electrode. A slope outside the theoretical 57–60 mV/pH unit range immediately flags electrode failure or micro-precipitation artifacts, prompting an automatic rejection of the dataset.

Protocol B: Microsomal Intrinsic Clearance ( Clint​ ) Assay

Causality & Design: Methoxy (-OCH₃) groups are classic metabolic liabilities, rapidly undergoing CYP450-mediated O-demethylation. By substituting with -OCF₃, the strong C-F bonds (dissociation energy of 485.3 kJ/mol) act as an impenetrable metabolic shield 3. We quantify this resistance via a Human Liver Microsome (HLM) assay.

  • Incubation Setup: Combine 1 µM of the -OCF₃ propanoic acid derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ . Self-Validation Mechanism: The assay is run in parallel with a high-clearance positive control (Verapamil) and a negative control (compound + HLMs, but without NADPH). If Verapamil fails to degrade, or if the negative control shows >5% degradation (indicating non-CYP mediated instability or chemical degradation), the entire assay run is invalidated.

References

  • Source: Molecules (PubMed Central)
  • Source: Beilstein Journal of Organic Chemistry (PubMed Central)
  • 3-Trifluoroacetyl-quinolin-2(1H)
  • WO2005063729A1 - 3-(4-benzyloxyphenyl)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid in the lab

An Application Note on the Laboratory-Scale Synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Laboratory-Scale Synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS 1281486-93-8)[1]. This compound belongs to the class of 2-arylpropanoic acids, a scaffold of significant interest in medicinal chemistry, often associated with non-steroidal anti-inflammatory drugs (NSAIDs). The described methodology is centered around the robust and highly adaptable malonic ester synthesis, a classic C-C bond-forming strategy. This route was selected for its reliability, high yields, and the use of standard laboratory reagents. This guide details the sequential alkylation of diethyl malonate followed by saponification and decarboxylation. Each step is accompanied by technical explanations, safety protocols, and characterization guidelines to ensure both reproducibility and a thorough understanding of the underlying chemical principles. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Rationale

The synthesis of substituted arylpropanoic acids is a cornerstone of modern pharmaceutical research. The trifluoromethoxy (-OCF₃) group is a prevalent substituent in contemporary drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity without significantly increasing steric bulk.[2] The target molecule, 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid, combines this valuable functional group with the 2-arylpropanoic acid core.

The chosen synthetic pathway, the malonic ester synthesis, offers a logical and controlled approach. The key feature of this method is the high acidity of the α-protons of diethyl malonate (pKa ≈ 13), which allows for easy deprotonation with a moderately strong base like sodium ethoxide.[3][4] The resulting enolate is a soft nucleophile, ideal for Sₙ2 reactions with alkyl halides.[5] This protocol leverages a two-stage alkylation: first with 4-(trifluoromethoxy)benzyl bromide to construct the main carbon skeleton, and second with methyl iodide to introduce the α-methyl group. The final hydrolysis and thermal decarboxylation steps efficiently convert the intermediate diester into the desired carboxylic acid.[5][6]

Overall Synthetic Workflow

The synthesis is structured as a three-step, one-pot sequence starting from commercially available diethyl malonate and 4-(trifluoromethoxy)benzyl bromide.

G cluster_0 Step 1: Mono-Alkylation cluster_1 Step 2: Di-Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate + Sodium Ethoxide C Diethyl 2-(4-(trifluoromethoxy)benzyl)malonate A->C Nucleophilic Substitution B 4-(Trifluoromethoxy)benzyl bromide B->C D Sodium Ethoxide F Diethyl 2-methyl-2-(4-(trifluoromethoxy)benzyl)malonate C->F Nucleophilic Substitution D->F E Methyl Iodide E->F I Final Product: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid F->I Saponification & Decarboxylation G NaOH (aq) / Heat G->I H HCl (aq) / Heat H->I

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified. All reactions should be conducted in a well-ventilated fume hood.

ReagentCAS NumberMolecular Wt.QuantityMolar Equiv.Notes
Diethyl Malonate105-53-3160.178.01 g (7.25 mL)1.0
Ethanol, Absolute64-17-546.07100 mL-Anhydrous
Sodium Metal7440-23-522.992.30 g2.0Handle with care
4-(Trifluoromethoxy)benzyl bromide50824-05-0255.0312.75 g1.0Lachrymator, corrosive[7][8][9]
Methyl Iodide74-88-4141.947.80 g (3.44 mL)1.1Toxic, handle in fume hood
Sodium Hydroxide (NaOH)1310-73-240.0010.0 g5.0Corrosive
Hydrochloric Acid (HCl)7647-01-036.46As needed-Concentrated (37%)
Diethyl Ether60-29-774.12As needed-Anhydrous, for extraction
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As needed-Drying agent

Detailed Experimental Protocol

Step 1 & 2: Sequential Alkylation of Diethyl Malonate

This procedure combines the two alkylation steps into a sequential one-pot reaction. The initial step involves the in situ preparation of sodium ethoxide, a strong base necessary for the deprotonation of diethyl malonate.[4]

  • Preparation of Sodium Ethoxide: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.30 g (100 mmol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and no nearby ignition sources. Stir until all the sodium has dissolved completely.

  • First Alkylation (Benzylation): Cool the freshly prepared sodium ethoxide solution to room temperature. Add 8.01 g (50 mmol) of diethyl malonate dropwise via a syringe. Stir the mixture for 30 minutes. A solution of 12.75 g (50 mmol) of 4-(trifluoromethoxy)benzyl bromide in 20 mL of absolute ethanol is then added dropwise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has disappeared.

  • Second Alkylation (Methylation): Cool the reaction mixture to room temperature. Add 7.80 g (55 mmol) of methyl iodide dropwise. Caution: Methyl iodide is toxic and volatile. This step should be performed in a well-ventilated fume hood. After addition, allow the mixture to stir at room temperature overnight (12-16 hours). A precipitate of sodium iodide will form.

Step 3: Saponification and Decarboxylation

This step hydrolyzes the diester to a dicarboxylic acid, which readily decarboxylates upon heating in an acidic medium to yield the final product.[5]

  • Hydrolysis (Saponification): To the reaction mixture from the previous step, add a solution of 10.0 g (250 mmol) of sodium hydroxide in 50 mL of water. Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • Work-up and Solvent Removal: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The remaining aqueous solution will contain the sodium salt of the dicarboxylic acid.

  • Acidification and Decarboxylation: Transfer the aqueous solution to a 500 mL beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is ~1-2 (test with pH paper). Vigorous gas evolution (CO₂) will occur. Once the gas evolution subsides, gently heat the mixture in the fume hood to 60-70 °C for 1 hour to ensure complete decarboxylation.

  • Extraction: Cool the acidic solution to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Drying and Isolation: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product will be obtained as an oil or a low-melting solid.

Purification and Characterization

The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/toluene).

  • Expected Yield: 70-80%

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons, the -OCF₃ group (a quartet in ¹⁹F NMR), the CH and CH₂ protons of the propanoic acid backbone, the α-methyl group (a doublet), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carboxylic acid carbonyl, aromatic carbons (including the C-OCF₃ carbon as a quartet due to C-F coupling), the aliphatic carbons, and the methyl carbon.

  • Mass Spectrometry (ESI-): m/z calculated for C₁₁H₁₁F₃O₃ [M-H]⁻: 248.06.

Mechanistic Principles

The core of this synthesis relies on the nucleophilic character of the carbanion generated from diethyl malonate.

G cluster_0 1. Enolate Formation cluster_1 2. Sₙ2 with R¹-X cluster_2 3. Second Alkylation with R²-X cluster_3 4. Hydrolysis & Decarboxylation Malonate EtO₂C-CH₂-CO₂Et Enolate EtO₂C-C⁻H-CO₂Et  Na⁺ Malonate->Enolate Deprotonation Base EtO⁻ Na⁺ Base->Enolate Monoalkyl EtO₂C-CH(CH₂Ar)-CO₂Et Enolate->Monoalkyl Alkylation R1X Ar-CH₂-Br R1X->Monoalkyl Enolate2 EtO₂C-C⁻(CH₂Ar)-CO₂Et Monoalkyl->Enolate2 Deprotonation (EtO⁻) Dialkyl EtO₂C-C(CH₃)(CH₂Ar)-CO₂Et Enolate2->Dialkyl Alkylation R2X CH₃-I R2X->Dialkyl Dicarboxylic HO₂C-C(CH₃)(CH₂Ar)-CO₂H Dialkyl->Dicarboxylic NaOH, H₂O (Saponification) Final HO₂C-CH(CH₃)(CH₂Ar) Dicarboxylic->Final H⁺, Heat (-CO₂)

Caption: Simplified mechanism of the malonic ester synthesis.

Safety and Hazard Management

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere or in a dry solvent. Use forceps, not hands.

  • 4-(trifluoromethoxy)benzyl bromide: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Methyl Iodide: Classified as a toxic substance and potential carcinogen. All operations must be conducted within a certified chemical fume hood. Avoid inhalation and skin contact.

  • Sodium Ethoxide/Hydroxide: Corrosive bases. Avoid contact with skin and eyes.

  • Concentrated HCl: Highly corrosive acid. Handle with care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use. An appropriate fire extinguisher (Class D for sodium metal) and a safety shower/eyewash station should be readily accessible.

References

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  • ResearchGate. (2011, August). Scheme 2. Synthesis of β-hydroxy-β-arylalkanoic acids (Phase II). Retrieved from ResearchGate. [Link]

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  • J-Stage. (1981, November 25). New Methods and Reagents in Organic Synthesis. 17. Trimethylsilydiazomethane (TMSCHN2) as a Stable and Safe Substitute for Hazardous Diazomethane. Its Application to the Arndt-Eistert Synthesis. Retrieved from J-Stage. [Link]

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  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from Online Chemistry notes. [Link]

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  • Oakwood Chemical. 4-(Trifluoromethoxy)benzyl bromide. Retrieved from Oakwood Chemical. [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
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  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from MDPI. [Link]

  • PubMed. (2004, June 15). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid.... Retrieved from PubMed. [Link]

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Application

Mass spectrometry fragmentation pattern of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid Author: Gemini, Senior Application Scientist Date: March 21, 2026 Introduction 2-Methyl-3-[4-(tr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Author: Gemini, Senior Application Scientist

Date: March 21, 2026

Introduction

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Its structure combines a phenylpropanoic acid backbone with a trifluoromethoxy substituent, a group known to modulate pharmacokinetic and physicochemical properties. Accurate structural characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS), is the definitive technique for this purpose.

This application note provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid. We will explore the primary fragmentation pathways under electrospray ionization (ESI) based on the established chemical principles governing its constituent functional groups. Furthermore, we will provide a detailed, field-proven protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

Predicted Fragmentation Pathways

The fragmentation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (Molecular Weight: 248.20 g/mol ) is dictated by the interplay between the carboxylic acid moiety, the alkyl chain, and the substituted aromatic ring. The ionization technique significantly influences the observed spectrum; ESI is generally a soft ionization method that often preserves the molecular ion, which can then be subjected to controlled fragmentation (MS/MS).[1]

Ionization and Molecular Ion Formation
  • Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, making this mode highly sensitive. The primary ion observed will be the deprotonated molecule, [M-H]⁻ , at a mass-to-charge ratio (m/z) of 247.

  • Positive Ion Mode (ESI+): Protonation typically occurs at the carbonyl oxygen of the carboxylic acid. This results in the protonated molecule, [M+H]⁺ , at m/z 249.

Key Fragmentation Mechanisms

The energetically unstable molecular ions, when subjected to collision-induced dissociation (CID), will break apart into smaller, more stable fragments.[2] The most probable fragmentation pathways are detailed below.

  • Loss of Small Neutral Molecules:

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected to readily lose a molecule of water (H₂O, 18 Da) to form a stable acylium ion at m/z 231 .[3]

    • In negative ion mode, the deprotonated molecule [M-H]⁻ can undergo a characteristic loss of carbon dioxide (CO₂, 44 Da) to yield an ion at m/z 203 .

  • Benzylic Cleavage: This is often a dominant fragmentation pathway for phenyl-alkyl compounds.[4] Cleavage of the Cβ-Cγ bond (the bond between the methylene bridge and the aromatic ring) is highly favorable due to the formation of a resonance-stabilized benzylic cation. This cleavage results in a prominent fragment ion corresponding to the 4-(trifluoromethoxy)benzyl cation at m/z 175 .

  • α-Cleavage (Carboxylic Acid Moiety): Cleavage of the bonds adjacent to the carbonyl group is a hallmark of carboxylic acid fragmentation.[5][6]

    • The loss of the entire carboxyl group as a radical (•COOH, 45 Da) from the molecular ion radical cation (in techniques like EI) or through more complex rearrangements in ESI-MS/MS can lead to an ion at m/z 203 .

    • A less common but possible fragmentation is the formation of the [COOH]⁺ ion at m/z 45 .[5]

  • Fragmentation involving the Trifluoromethoxy Group:

    • Cleavage of the aryl C-O bond can lead to the loss of the trifluoromethoxy radical (•OCF₃, 85 Da), resulting in an ion at m/z 163 .

    • The trifluoromethyl group (CF₃) is relatively stable, but its loss as a radical (•CF₃, 69 Da) can occur, potentially leading to a fragment at m/z 179 .

Proposed Fragmentation Diagram

The following diagram illustrates the most probable fragmentation pathways for the protonated molecule in positive ion mode ESI-MS/MS.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z 249 C₁₁H₁₂F₃O₃⁺ m_231 [M+H-H₂O]⁺ m/z 231 C₁₁H₁₀F₃O₂⁺ M_plus_H->m_231 - H₂O (18 Da) m_175 [C₈H₆F₃O]⁺ m/z 175 M_plus_H->m_175 - C₃H₅O₂ (73 Da) Benzylic Cleavage m_203 [M+H-H₂O-CO]⁺ m/z 203 C₁₀H₁₀F₃O⁺ m_231->m_203 - CO (28 Da)

Caption: Proposed ESI+ fragmentation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

Quantitative Fragmentation Data

The table below summarizes the key predicted ions, their mass-to-charge ratios, and the corresponding neutral losses.

m/z (Positive Mode) Proposed Ion Formula Neutral Loss Fragmentation Pathway
249[C₁₁H₁₂F₃O₃]⁺-Protonated Molecule [M+H]⁺
231[C₁₁H₁₀F₃O₂]⁺H₂O (18 Da)Loss of water from [M+H]⁺
203[C₁₀H₁₀F₃O]⁺H₂O, CO (46 Da)Loss of water and carbon monoxide
175[C₈H₆F₃O]⁺C₃H₅O₂ (73 Da)Benzylic cleavage
m/z (Negative Mode) Proposed Ion Formula Neutral Loss Fragmentation Pathway
247[C₁₁H₁₀F₃O₃]⁻-Deprotonated Molecule [M-H]⁻
203[C₁₀H₁₀F₃]⁻CO₂ (44 Da)Decarboxylation from [M-H]⁻

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of the target compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Conditions
  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Causality: A C18 column is chosen for its excellent retention of moderately nonpolar compounds like the target analyte. The formic acid in the mobile phase aids in protonation for positive mode ESI and provides sharper chromatographic peaks.[7]

Mass Spectrometry (MS) Conditions
  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive analysis.[1]

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/h.

  • Scan Range: m/z 50-350.

  • MS/MS Fragmentation: For tandem MS experiments, select the precursor ions ([M+H]⁺ at m/z 249 or [M-H]⁻ at m/z 247) and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe the product ions.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working Filter Filter with 0.22 µm Syringe Filter Working->Filter LC LC Separation (C18 Column) Filter->LC ESI ESI Ionization (+/- Modes) LC->ESI MS1 MS1: Precursor Ion Scan (Select m/z 249 or 247) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Data Data Analysis & Interpretation MS2->Data

Caption: Standard workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric behavior of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is predictable and follows established fragmentation rules for phenylpropanoic acids and their derivatives. The key fragmentation pathways include the loss of small neutral molecules (H₂O, CO₂), benzylic cleavage leading to a characteristic ion at m/z 175, and cleavages associated with the carboxylic acid group. By employing the detailed LC-MS/MS protocol provided, researchers can confidently identify and characterize this compound, leveraging the distinct fragmentation pattern as a structural fingerprint. This guide serves as a foundational resource for method development and routine analysis in research and industrial settings.

References

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Method

Application Note: 1H and 13C NMR Spectroscopic Reference Data for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a carboxylic acid derivative containing a trifluoromethoxy-substituted phenyl group. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a carboxylic acid derivative containing a trifluoromethoxy-substituted phenyl group. This structural motif is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group, which can influence a molecule's lipophilicity, metabolic stability, and binding interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This document provides a detailed guide to the ¹H and ¹³C NMR spectroscopic data of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid, offering a valuable reference for researchers engaged in its synthesis and application.

The following data and protocols are based on predicted NMR spectra, generated to provide a reliable reference in the absence of publicly available experimental data. These predictions are grounded in established NMR principles and computational models.[1][2][3]

Molecular Structure and Atom Numbering

The structural formula of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is presented below, with atoms numbered for the purpose of NMR spectral assignment.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Structural Verification A Synthesize Compound B Prepare NMR Sample A->B C Acquire 1H and 13C NMR Spectra B->C D Process Spectra (FT, Phasing, Baseline) C->D E Reference to TMS D->E F Integrate 1H Spectrum E->F G Peak Picking and Multiplicity Analysis F->G H Compare Experimental Data with Reference Tables G->H I Assign Signals to Protons and Carbons H->I J Confirm Connectivity and Purity I->J K Structure Confirmed J->K

Caption: Workflow for NMR-based structural verification.

Conclusion

This application note provides a comprehensive set of predicted ¹H and ¹³C NMR reference data for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid. The detailed spectral assignments, interpretation, and standard protocols are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to these guidelines will facilitate the accurate structural characterization and purity assessment of this compound.

References

  • NMRDB.org. Free Web-Based Proton NMR Prediction and Assignment. Available at: [Link]

  • NMRium. NMR spectra prediction. Available at: [Link]

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  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

Sources

Application

Title: High-Purity Crystallization and Enantiomeric Isolation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

An Application Note for Drug Development Professionals Abstract: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical synthesis, where enantiomeric p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical synthesis, where enantiomeric purity is critical for therapeutic efficacy and safety. The presence of a trifluoromethoxy group imparts unique physicochemical properties that influence its solubility and crystalline behavior. This application note provides a detailed guide to the purification of the racemic mixture and the subsequent isolation of its individual enantiomers. We present two comprehensive protocols: (1) a robust method for the bulk recrystallization of the racemic acid to achieve high chemical purity, and (2) a diastereomeric salt resolution technique for efficient enantiomer separation on a preparative scale. The underlying principles, experimental causality, and troubleshooting strategies are discussed to provide researchers with a self-validating and reliable methodology.

Foundational Physicochemical Principles

The successful crystallization and isolation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid are governed by its distinct molecular features:

  • The Carboxylic Acid Moiety: This functional group is the primary driver of the molecule's crystalline behavior. It readily forms strong, directional hydrogen bonds, often leading to the formation of centrosymmetric dimers in the crystal lattice, a common feature for carboxylic acids.[1][2] This propensity for self-assembly is fundamental to forming a stable, ordered crystal structure that excludes impurities. Furthermore, its acidic nature (pKa typically ~4-5) allows for dramatic changes in solubility with pH, a property exploited during isolation.

  • The Chiral Center: The stereocenter at the C2 position means the molecule exists as a pair of non-superimposable mirror images (enantiomers). A 1:1 mixture of these enantiomers is a racemate. Enantiomers share identical physical properties (solubility, melting point, etc.), except for their interaction with polarized light, making their separation by standard crystallization impossible.[3] Isolation requires converting them into diastereomers, which have different physical properties and can be separated.[3][4]

  • The 4-(trifluoromethoxy)phenyl Group: This bulky, lipophilic group significantly influences the molecule's solubility profile. The trifluoromethoxy (-OCF3) group is highly electronegative and increases the compound's affinity for moderately polar to nonpolar organic solvents.[5][6] It also contributes to specific crystal packing interactions that can be leveraged for selective crystallization.

Rationale for Technique Selection

For a chiral carboxylic acid intended for pharmaceutical use, a multi-step purification strategy is optimal.

  • Initial Bulk Purification (Racemate): Before attempting to separate the enantiomers, it is crucial to remove any achiral impurities from the racemic mixture. Cooling crystallization is the method of choice due to its scalability, cost-effectiveness, and efficiency at rejecting impurities that do not fit well into the growing crystal lattice of the desired compound.

  • Enantiomeric Separation: While chiral chromatography is a powerful analytical tool, diastereomeric salt formation followed by fractional crystallization is often more practical and economical for preparative-scale separations.[4] This classical method involves reacting the racemic acid with a single, pure enantiomer of a chiral base. This reaction creates a mixture of two diastereomeric salts (e.g., (R-acid, R-base) and (S-acid, R-base)). These salts are no longer mirror images and thus possess different solubilities, allowing one to be selectively crystallized.[3]

Protocol I: Bulk Purification of Racemic 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid

This protocol is designed to purify the synthetically prepared racemic compound, removing residual reagents and by-products. The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

Solvent Selection Strategy

An ideal solvent should exhibit a steep solubility curve. Given the molecule's structure, a combination of a polar protic or aprotic solvent with a nonpolar anti-solvent often yields the best results.

Solvent System (v/v)Boiling Point (°C)Rationale & Expected Solubility
Isopropanol / Water~83-100Primary Choice. The compound is soluble in hot isopropanol. Water acts as an anti-solvent, inducing crystallization upon cooling.
Ethyl Acetate / Heptane~77-98Good for moderately polar compounds. Soluble in hot ethyl acetate; heptane reduces solubility upon cooling.
Acetonitrile / Water~82-100Acetonitrile is a polar aprotic solvent that can effectively dissolve the compound when hot.[2] Water serves as the anti-solvent.
Toluene111A nonpolar aromatic solvent. May be suitable if nonpolar impurities are the main concern. Provides high-temperature range for dissolution.
Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask equipped with a reflux condenser, add the crude racemic acid. For every 1 gram of crude material, add 3-5 mL of isopropanol.

  • Heating: Heat the mixture with stirring to a gentle reflux (~80-83°C) until all the solid has dissolved completely. If solids remain, add more isopropanol dropwise until a clear solution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing particulate matter.

  • Cooling and Crystallization: Remove the solution from heat and allow it to cool slowly towards room temperature. Slow cooling is essential for the formation of large, pure crystals. The solution should become cloudy as nucleation begins.

  • Inducing Precipitation: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure compound. Once nucleation starts, slowly add water dropwise as an anti-solvent until the solution becomes persistently turbid.

  • Maturation: Once crystallization is well underway, cool the flask further in an ice-water bath for at least 1 hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a cold 1:1 mixture of isopropanol/water to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Workflow for Racemic Purification

G cluster_purification Protocol I: Racemic Purification A 1. Dissolve Crude Racemate in Hot Isopropanol B 2. Slow Cooling & Anti-Solvent Addition A->B Controlled Precipitation C 3. Crystal Maturation (Ice Bath) B->C Maximize Yield D 4. Vacuum Filtration C->D Isolate Solids E 5. Wash with Cold Solvent Mixture D->E Remove Impurities F 6. Dry Under Vacuum E->F Final Product

Caption: Workflow for the recrystallization of racemic acid.

Protocol II: Enantiomeric Resolution via Diastereomeric Salt Crystallization

This protocol separates the racemic mixture into its constituent enantiomers using a chiral resolving agent. (R)-(+)-1-Phenylethylamine is a common and effective choice for resolving chiral carboxylic acids.

Principle of Resolution

The reaction between the racemic acid (containing R-acid and S-acid) and a single enantiomer of a chiral base (R-base) yields two distinct diastereomeric salts:

  • (R)-acid + (R)-base → (R,R)-salt

  • (S)-acid + (R)-base → (S,R)-salt

These salts have different three-dimensional structures and, consequently, different crystal packing energies and solubilities. By carefully selecting a solvent, one salt can be crystallized while the other remains in solution (the "mother liquor").

Step-by-Step Resolution Protocol

A. Formation and Fractional Crystallization of Diastereomeric Salts

  • Salt Formation: Dissolve 1.0 equivalent of the purified racemic acid in a suitable solvent (e.g., methanol or ethanol, ~10 mL per gram of acid) in a flask. Warm the solution gently to 50-60°C.

  • Add Resolving Agent: In a separate container, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in a minimal amount of the same solvent. Add this solution slowly to the warm acid solution with continuous stirring. Causality Note: Using a half-equivalent of the resolving agent can improve the efficiency of the resolution by ensuring that only one enantiomer preferentially crystallizes as a salt, leaving the other enantiomer as the free acid in solution.[3]

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt (e.g., the (S,R)-salt) should begin to crystallize.

  • Maturation & Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the crystals by vacuum filtration. This is Diastereomer 1 .

  • Mother Liquor: The filtrate contains the more soluble diastereomeric salt (e.g., the (R,R)-salt). Keep this solution for the isolation of the other enantiomer.

B. Liberation of the Enantiopure Acid

  • Dissolution: Suspend the collected crystals (Diastereomer 1 ) in water (~10 mL per gram).

  • Acidification: Add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous layer is 1-2. This protonates the carboxylate, regenerating the free carboxylic acid, which will precipitate out of the aqueous solution.

  • Extraction: Extract the liberated enantiopure acid into an organic solvent like ethyl acetate or dichloromethane (3 x volume of water).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Final Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiopure acid (Enantiomer 1 ). Purity can be further enhanced by recrystallization using the method in Protocol I.

C. Recovery of the Second Enantiomer and Resolving Agent

  • The mother liquor from step 5 can be treated similarly (acidification and extraction) to recover a sample of the other enantiomer (Enantiomer 2 ), which will be enriched but likely not pure. The chiral resolving agent can also be recovered from the acidic aqueous layers by basification and extraction for reuse.

Workflow for Enantiomeric Resolution

G cluster_resolution Protocol II: Enantiomeric Resolution A Racemic Acid (R/S) + (R)-Chiral Base B Formation of Diastereomeric Salts (R,R)-salt & (S,R)-salt A->B C Fractional Crystallization B->C D Less Soluble Salt Precipitates (e.g., (S,R)-salt) C->D Solid E Mother Liquor with More Soluble Salt (e.g., (R,R)-salt) C->E Liquid F Acidification (HCl) D->F I Process Mother Liquor (Acidify & Extract) E->I G Extraction F->G H Pure (S)-Enantiomer G->H J Enriched (R)-Enantiomer I->J

Caption: Workflow for diastereomeric salt resolution.

Characterization and Quality Control

To validate the success of the purification and resolution, the following analyses are recommended:

  • Purity (Achiral): High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy to confirm chemical purity.

  • Identity: Mass Spectrometry to confirm the molecular weight.

  • Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the resolved products.

  • Thermal Properties: Melting point analysis. A sharp melting point indicates high purity. Racemates and pure enantiomers often have different melting points.

Troubleshooting

ProblemPotential CauseRecommended Solution
No crystallization occurs Solution is too dilute; cooling too fast; compound is too soluble in the chosen solvent.Add an anti-solvent dropwise; cool much more slowly; try scratching the flask or adding a seed crystal; concentrate the solution slightly.
Oily precipitate forms The compound's melting point is below the crystallization temperature ("oiling out"); solvent is inappropriate.Re-heat to dissolve the oil, add more of the primary solvent, and cool slower. Consider a different solvent system with a lower boiling point.
Low yield Compound is too soluble in the cold solvent; insufficient cooling time; premature filtration.Ensure the mixture is thoroughly cooled in an ice bath for an adequate time. Use a minimal amount of cold solvent for washing the filter cake.
Poor enantiomeric excess (e.e.) Incomplete separation of diastereomers; co-precipitation.Re-crystallize the diastereomeric salt one or more times before acidification. Experiment with different resolving agents or crystallization solvents.

References

  • PubMed. (2012).
  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • TCI Chemicals.
  • ResearchGate. Structures of chiral carboxylic acids. All the stereoisomers of them....
  • Chemical Substance Information. 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.
  • MDPI. (2021).
  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Wikipedia. Chiral resolution.
  • PMC. 3-[4-(Trifluoromethyl)phenyl]propanoic acid.
  • ResearchGate. 3-[4-(Trifluoromethyl)phenyl]propanoic acid.
  • Acta Crystallographica Section E. (2015). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)
  • Organic Chemistry Portal. (2011). Synthesis of trifluoromethyl arenes.
  • PubChem. 3-[4-(trifluoromethoxy)phenyl]propanoic Acid.
  • MilliporeSigma. 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid.
  • CrystEngComm. (2024). IR.
  • PMC. (2020).
  • PrepChem.com. Synthesis of A.
  • ChemicalBook. (2025). 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid.
  • ACS Publications. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP).
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Advanced Materials. (2024).
  • Fisher Scientific. Phenylpropanoic acids.

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Profiling of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid Derivatives

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 2-Methyl-3-[4-(trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 1281486-93-8) serves as a highly versatile pharmacophore in modern drug discovery. Derivatives of this scaffold are predominantly utilized in the development of G-protein coupled receptor 120 (GPR120/FFA4) agonists[1] and soluble epoxide hydrolase (sEH) inhibitors[2].

As a Senior Application Scientist, I frequently observe researchers struggling with the in vivo translation of these compounds. The challenge lies in the molecule's stereoelectronic properties: the trifluoromethoxy (-OCF3) group acts as a robust bioisostere that significantly enhances lipophilicity and metabolic stability (resisting cytochrome P450 oxidation)[3]. However, this high lipophilicity, combined with the anionic propanoic acid moiety, creates formulation hurdles.

To generate reliable, reproducible data, your experimental design must be a self-validating system . This means building in formulation checks, vehicle controls, and internal standards that immediately flag false negatives caused by poor drug exposure rather than poor target engagement.

G Cmpd 2-Methyl-3-[4-(trifluoromethoxy)phenyl] propanoic acid Target GPR120 (FFA4) Receptor Cmpd->Target Gq Gq/11 Protein Activation Target->Gq BetaArr β-Arrestin 2 Recruitment Target->BetaArr Metabolic GLP-1 Secretion & Insulin Sensitization Gq->Metabolic AntiInflam Anti-inflammatory Response BetaArr->AntiInflam

Fig 1: GPR120 activation by propanoic acid derivatives via Gq and β-arrestin pathways.

Formulation & Vehicle Selection

The most common point of failure in dosing -OCF3 containing compounds is precipitation in the bloodstream following Intravenous (IV) administration, or failure to dissolve in the gastrointestinal tract following Per Os (PO) administration.

  • IV Formulation (Solution): We utilize a ternary co-solvent system (20% DMSO / 60% PEG400 / 20% H₂O). Causality: DMSO acts as the primary solubilizer for the lipophilic core, PEG400 prevents precipitation upon dilution in the aqueous bloodstream, and water ensures the osmolarity is tolerable for the animal[1].

  • PO Formulation (Suspension): We utilize 0.5% Methylcellulose (MC) in water. Causality: A homogeneous suspension is preferred over a solution for PO dosing because it accurately models the dissolution kinetics required for solid oral dosage forms in later clinical development.

Step-by-Step In Vivo Protocols

Protocol A: Pharmacokinetic (PK) Profiling

This protocol establishes the baseline exposure of the compound, ensuring that any subsequent pharmacodynamic effects are driven by sufficient systemic circulation.

Step 1: Animal Preparation

  • Utilize male C57BL/6 mice (8-10 weeks old). Fast the PO cohort for 4 hours prior to dosing to standardize gastric emptying times; the IV cohort may remain fed.

Step 2: Dosing Execution

  • IV Arm: Administer 1 mg/kg of the DMSO/PEG400/H₂O formulation via lateral tail vein injection. Volume should not exceed 5 mL/kg.

  • PO Arm: Administer 30 mg/kg of the 0.5% MC suspension via oral gavage. Volume should be standardized at 10 mL/kg.

Step 3: Serial Blood Sampling

  • Collect 20 µL of blood via tail snip or saphenous vein puncture at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Check: Collect blood into K₂EDTA tubes and immediately place on ice to halt any ex vivo enzymatic degradation of the propanoic acid moiety.

Step 4: LC-MS/MS Quantification

  • Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing a structurally similar internal standard).

  • Analyze via LC-MS/MS in negative electrospray ionization (ESI-) mode, which is highly sensitive for the deprotonated propanoic acid carboxylate.

Protocol B: Pharmacodynamic (PD) Efficacy (oGTT Model)

Because these derivatives frequently target metabolic pathways (e.g., GPR120), the Oral Glucose Tolerance Test (oGTT) is the gold-standard in vivo functional assay[1].

Step 1: Baseline Establishment

  • Fast mice for 6 hours. Measure baseline blood glucose (-30 min) via a tail vein prick using a calibrated handheld glucometer.

Step 2: Compound Administration

  • Administer the compound (10 mg/kg or 30 mg/kg) or Vehicle (0.5% MC) via oral gavage.

  • Self-Validation Check: The vehicle group is critical here. The stress of the gavage procedure can transiently spike glucose levels; the vehicle group isolates the compound's true pharmacological effect from handling artifacts.

Step 3: Glucose Challenge

  • At Time = 0 (30 minutes post-compound administration), administer a 2 g/kg D-glucose solution via oral gavage.

Step 4: Monitoring & AUC Calculation

  • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose challenge. Calculate the Area Under the Curve (AUC) for each group.

Workflow Form Formulation (DMSO/PEG400) Dose In Vivo Dosing (IV & PO) Form->Dose Sample Blood Sampling (0.25 - 24 hrs) Dose->Sample Analysis LC-MS/MS Quantification Sample->Analysis PK PK/PD Analysis Analysis->PK

Fig 2: Standardized in vivo evaluation workflow for lipophilic screening compounds.

Quantitative Data Summaries

The following tables represent expected target profiles for optimized 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid derivatives based on validated literature standards[1].

Table 1: Representative Pharmacokinetic Parameters (Mice)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (30 mg/kg)Interpretation
Cmax (μM) 4.5 ± 0.337.4 ± 3.4High PO Cmax indicates excellent gastrointestinal absorption driven by the -OCF3 group.
Tmax (h) 0.082.0A 2-hour Tmax suggests sustained absorption from the MC suspension.
AUC₀₋₂₄ (μM·h) 5.2 ± 0.6145.2 ± 12.5Robust systemic exposure suitable for once-daily in vivo testing.
Bioavailability 100% (Defined)~93%Exceptional oral bioavailability validates the compound as a viable oral drug candidate.

Table 2: Pharmacodynamic Efficacy in oGTT Model

Treatment GroupFasting Glucose (mg/dL)Peak Glucose @ 15m (mg/dL)Net Glucose AUC Reduction (%)
Vehicle (0.5% MC) 115 ± 5310 ± 15Baseline (0%)
Compound (10 mg/kg) 112 ± 6245 ± 1222% (p < 0.01)
Compound (30 mg/kg) 110 ± 4190 ± 1045% (p < 0.0001)

References

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers in Pharmacology / PMC (2019) URL:[Link]

  • 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | C10H9F3O3 Source: PubChem Compound Database URL:[Link]

Sources

Application

Scale-up synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid for pharmaceutical manufacturing

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical R&D Scientists Compound: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 1281486-93-8) Executive Summary & Retrosynthetic Strategy The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical R&D Scientists Compound: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 1281486-93-8)

Executive Summary & Retrosynthetic Strategy

The trifluoromethoxy (–OCF₃) group has emerged as a privileged pharmacophore in modern drug design. Acting as a "super-halogen," it offers enhanced lipophilicity (Hansch π = 1.04) and exceptional metabolic stability compared to standard methoxy groups, making it highly resistant to cytochrome P450-mediated oxidative cleavage . Consequently, building blocks like 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid are in high demand for active pharmaceutical ingredient (API) manufacturing.

To transition this building block from discovery-scale (milligrams) to pilot-scale (kilograms), the synthetic route must prioritize thermal safety, atom economy, and downstream purification. We have designed a robust three-step telescoped pathway:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Establishes the carbon framework with high E-selectivity.

  • Catalytic Hydrogenation: Reduces the α,β -unsaturated alkene safely without defluorination.

  • Saponification & Crystallization: Yields the highly pure free acid.

This route intentionally avoids the harsh thermal conditions of the classic Perkin reaction and replaces hazardous reagents (like Sodium Hydride) with scalable alternatives (Sodium Methoxide), aligning with modern process chemistry standards .

Process Workflow & Logical Architecture

Workflow SM 4-(Trifluoromethoxy) benzaldehyde Step1 Step 1: HWE Olefination (NaOMe, THF, 0-20°C) SM->Step1 Reagent Triethyl 2-phosphonopropionate Reagent->Step1 Int1 Ethyl (2E)-2-methyl-3-[4- (trifluoromethoxy)phenyl]acrylate Step1->Int1 >95% E-isomer Step2 Step 2: Hydrogenation (H2, 5% Pd/C, EtOH) Int1->Step2 Int2 Ethyl 2-methyl-3-[4- (trifluoromethoxy)phenyl]propanoate Step2->Int2 Quantitative Step3 Step 3: Saponification (NaOH, THF/H2O, then HCl) Int2->Step3 Product 2-Methyl-3-[4-(trifluoromethoxy) phenyl]propanoic acid Step3->Product Crystallization

Figure 1: Three-step synthetic workflow for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

Step-by-Step Experimental Protocols & Causality

Every step in this protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the reaction trajectory is strictly maintained.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize Ethyl (2E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]acrylate.

  • Causality & Expertise: In discovery chemistry, HWE reactions often utilize NaH. On a scale-up (>1 kg), NaH poses severe safety risks due to uncontrolled hydrogen gas evolution. We substitute NaH with Sodium Methoxide (NaOMe) in Tetrahydrofuran (THF). NaOMe is easily handled as a solution, allows for precise dosing to control the exothermic deprotonation of the phosphonate, and reliably drives the formation of the anti-oxaphosphetane intermediate, ensuring >95% E-selectivity .

Protocol:

  • Preparation: Charge a jacketed reactor with triethyl 2-phosphonopropionate (1.05 eq) and anhydrous THF (5 volumes). Cool the mixture to 0 °C.

  • Base Addition: Dose 25 wt% NaOMe in MeOH (1.10 eq) continuously over 1 hour, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete carbanion formation.

  • Aldehyde Addition: Dissolve 4-(trifluoromethoxy)benzaldehyde (1.00 eq) in THF (2 volumes). Dose this solution into the reactor over 2 hours at 0–5 °C.

  • Maturation: Warm the reactor to 20 °C and agitate for 4 hours.

  • IPC Check: Sample the reaction for HPLC analysis. Validation: The reaction is deemed complete when unreacted aldehyde is <1.0% (Area %).

  • Workup: Quench with half-saturated aqueous NH₄Cl (3 volumes). Separate the phases, wash the organic layer with brine, and concentrate under reduced pressure. The crude oil is telescoped into Step 2.

Step 2: Catalytic Hydrogenation

Objective: Synthesize Ethyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoate.

  • Causality & Expertise: The reduction of the α,β -unsaturated ester must be achieved without triggering the hydrogenolysis of the C–O bond of the trifluoromethoxy group. Fortunately, the –OCF₃ group is highly stable compared to benzylic fluorides. Using 5% Pd/C at a strictly controlled low pressure (3 bar) prevents over-reduction and mitigates the risk of thermal runaway during the highly exothermic hydrogen uptake.

Protocol:

  • Preparation: Dissolve the crude acrylate from Step 1 in absolute Ethanol (6 volumes) in a pressure reactor.

  • Catalyst Loading: Inert the reactor with N₂ (3 cycles). Charge 5% Pd/C (50% water wet, 0.02 eq Pd).

  • Hydrogenation: Purge with H₂ (3 cycles). Pressurize the reactor to 3.0 bar H₂ and set the jacket temperature to 25 °C.

  • Monitoring: Monitor hydrogen mass flow. The reaction typically ceases H₂ uptake after 3–4 hours.

  • IPC Check: HPLC analysis. Validation: Target <0.5% of the starting alkene.

  • Filtration: Filter the catalyst over a pad of Celite under an N₂ atmosphere (Safety Warning: Dry Pd/C is pyrophoric). Concentrate the filtrate to yield the saturated ester.

Step 3: Saponification & Controlled Crystallization

Objective: Isolate the final API building block, 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

  • Causality & Expertise: Direct acidification of lipophilic carboxylic acids at room temperature often results in "oiling out" (liquid-liquid phase separation), trapping impurities and preventing crystallization. By performing the acidification at an elevated temperature (40 °C) and seeding the mixture, we force a controlled liquid-solid phase transition, yielding highly pure, filterable crystals.

Protocol:

  • Hydrolysis: Dissolve the ester in THF (3 volumes). Add 2M aqueous NaOH (1.5 eq). Heat to 40 °C and stir for 4 hours.

  • IPC Check: HPLC analysis. Validation: <0.1% ester remaining.

  • Solvent Swap: Distill off the THF under reduced pressure, replacing the volume with Water to maintain mobility.

  • Controlled Acidification: At 40 °C, slowly dose 2M HCl until the pH reaches 5.5. The solution will become cloudy. Add seed crystals (0.1 wt%).

  • Isolation: Continue dosing 2M HCl over 2 hours until pH 2.0 is reached. Cool the slurry linearly to 5 °C over 3 hours.

  • Filtration & Drying: Filter the white crystalline solid, wash with cold water (2 volumes), and dry in a vacuum oven at 45 °C until moisture content (Karl Fischer) is <0.5%.

Scale-Up Logic & Critical Control Points

ScaleUpLogic Root Scale-Up Optimization Parameters Safety Safety & Thermal Control Root->Safety Purity Impurity Profile Root->Purity Yield Throughput & Yield Root->Yield S1 Replace NaH with NaOMe (Avoids H2 gas evolution) Safety->S1 S2 Controlled H2 pressure (3 bar) (Prevents thermal runaway) Safety->S2 P1 High E-selectivity in HWE (Simplifies downstream) Purity->P1 P2 Controlled Acidification (Prevents oiling out) Purity->P2 Y1 Telescoped Intermediates (Reduces solvent waste) Yield->Y1

Figure 2: Logical relationships between process parameters and scale-up optimization goals.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) derived from a 5-kilogram pilot-scale execution of the protocol described above.

Process StepIntermediate / ProductYield (%)Purity (HPLC Area %)E-Factor (kg waste / kg product)
Step 1: HWE Olefination Ethyl (2E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]acrylate88.097.512.4
Step 2: Hydrogenation Ethyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoate98.598.24.1
Step 3: Saponification 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid91.5>99.518.2
Overall Process Final API Building Block 79.3 >99.5 34.7

Note: The overall E-factor of 34.7 is highly competitive for early-stage pharmaceutical intermediates, largely driven by the telescoping of Steps 1 and 2.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Kraft, P., et al. (2020). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Organic Process Research & Development, 24(12), 2906–2914.[Link]

  • Zheng, B., et al. (2025). Development and Scale-Up of an Enabling Synthetic Route to KTX-005, a Muscarinic Acetylcholine Receptor Agonist for the Potential Treatment of Schizophrenia. Organic Process Research & Development, 29(2), 584–598.[Link]

Method

Using 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid in solid-phase peptide synthesis

Application Note: Strategic N-Terminal Capping with 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Scientific Rationale In the development of peptide the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Terminal Capping with 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Rationale

In the development of peptide therapeutics, rapid systemic clearance via exopeptidase degradation and poor membrane permeability remain primary bottlenecks. While standard N-terminal capping (e.g., acetylation) is a universally applied strategy to mitigate aminopeptidase activity[1], it often fails to significantly improve the pharmacokinetic (PK) profile regarding lipophilicity and tissue distribution.

The incorporation of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid as a specialized N-terminal capping agent addresses both metabolic stability and bioavailability simultaneously through two distinct structural features:

  • Lipophilicity & Permeability: The trifluoromethoxy (-OCF₃) group is an exceptionally lipophilic moiety (Hansch π parameter = +1.04). It significantly enhances the overall hydrophobicity and membrane permeability of the peptide compared to standard methyl or methoxy substituents, while maintaining high oxidative stability against cytochrome P450 enzymes[2].

  • Absolute Proteolytic Resistance: Aminopeptidases require a free N-terminal amine and specific hydrogen-bonding networks to anchor and cleave substrates[3]. Because this building block is a propanoic acid derivative (lacking an α -amino group), it completely abrogates aminopeptidase recognition. Furthermore, the α -methyl group introduces severe steric hindrance, physically blocking the peptide from entering protease active sites.

  • Analytical Tracking: The three equivalent fluorine atoms provide a robust, background-free singlet in ¹⁹F NMR, enabling precise structural, dynamic, and ligand-binding studies of the peptide in complex biological matrices[4].

Physicochemical Properties

PropertySpecification
Chemical Name 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
CAS Number 1281486-93-8[5]
Molecular Formula C₁₁H₁₁F₃O₃
Molecular Weight 248.20 g/mol
Structural Class α -methyl, β -aryl des-amino acid
Primary Application N-terminal capping, Peptidomimetics, ¹⁹F NMR probe

Mechanistic Insights: Overcoming Steric Hindrance in SPPS

While the α -methyl group is highly desirable for in vivo stability, it presents a significant synthetic challenge during Solid-Phase Peptide Synthesis (SPPS). The methyl group creates a neopentyl-like steric environment at the carbonyl carbon, severely restricting the trajectory of nucleophilic attack by the resin-bound peptide's N-terminal amine.

Standard carbodiimide-based activation (e.g., DIC/Oxyma) is kinetically too slow for this substrate, inevitably resulting in incomplete capping and complex purification profiles. To overcome this, phosphonium-based reagents (like PyAOP) or uronium-based reagents (like HATU) must be employed[6]. These reagents generate highly reactive HOAt active esters; the adjacent nitrogen in the pyridine ring of HOAt provides critical intramolecular base catalysis, accelerating the coupling of sterically hindered carboxylic acids.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-term) Coupling N-Terminal Coupling (2-4 hrs, RT) Resin->Coupling Activation Activation of Capping Acid (HATU or PyAOP / DIPEA) Activation->Coupling Cleavage TFA Global Cleavage & Deprotection Coupling->Cleavage Micro-cleavage Validation Product Purified Capped Peptide (Protease Resistant) Cleavage->Product Ether Precipitation & RP-HPLC

Caption: Workflow for incorporating sterically hindered capping acids in SPPS using optimized activation.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the causality between coupling reagent selection and capping efficiency for this specific sterically hindered building block.

Coupling ReagentEquivalents (Acid/Reagent/Base)BaseCoupling TimeEfficiency (%)Recommendation
DIC / Oxyma 3.0 / 3.0 / NoneNone2 hours< 45%Not recommended due to steric hindrance.
HATU / HOAt 3.0 / 2.9 / 6.0DIPEA2 hours85 - 90%Acceptable; requires double coupling.
PyAOP 3.0 / 3.0 / 6.0DIPEA2 hours> 95%Optimal for α -methyl carboxylic acids.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, this protocol integrates a self-validating micro-cleavage step. Relying solely on colorimetric assays (like the Kaiser test) can yield false negatives when dealing with highly hindered or modified N-termini.

Step 1: Resin Preparation

  • Swell 0.1 mmol of the resin-bound peptide (e.g., on Fmoc-Rink Amide resin) in anhydrous DMF for 30 minutes.

  • Perform standard Fmoc deprotection of the final amino acid using 20% piperidine in DMF (2 × 10 min).

  • Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL).

Step 2: Activation of the Capping Acid

  • In a clean, dry vial, dissolve 0.3 mmol (3.0 eq) of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid[5] and 0.3 mmol (3.0 eq) of PyAOP in 2 mL of anhydrous DMF.

  • Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Vortex the mixture and allow it to pre-activate for exactly 3 minutes to ensure complete active ester formation.

Step 3: N-Terminal Coupling

  • Add the activated capping solution to the resin.

  • Agitate at room temperature for 2 to 4 hours. Causality: The extended coupling time is strictly required to overcome the neopentyl-like steric hindrance of the α -methyl group.

Step 4: Validation (Self-Validating Micro-Cleavage)

  • Withdraw approximately 1 mg of resin beads, wash with DCM, and dry.

  • Treat the beads with 100 µL of a TFA/H₂O (95:5) cleavage cocktail for 30 minutes.

  • Evaporate the TFA under a stream of nitrogen, dissolve the residue in MeCN/H₂O (1:1), and analyze via LC-MS.

  • Decision Gate: Confirm the mass shift (+230 Da addition to the peptide mass, accounting for the loss of H₂O during amide bond formation). If unreacted starting peptide is detected, perform a second coupling using HATU/DIPEA before proceeding.

Step 5: Global Cleavage & Characterization

  • Treat the bulk resin with the appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours.

  • Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • Purify via RP-HPLC. Note: The highly lipophilic -OCF₃ group will significantly increase the retention time compared to the uncapped sequence.

  • Confirm identity via high-resolution mass spectrometry and ¹⁹F NMR (expect a sharp singlet around -58 to -60 ppm)[4].

Stability_Mechanism Uncapped Standard Peptide (Free N-Terminal Amine) Aminopeptidase Aminopeptidase N (Hydrogen Bonding to N-term) Uncapped->Aminopeptidase Degradation Rapid Exopeptidase Degradation (Short Half-Life) Aminopeptidase->Degradation Capped Peptide Capped with 2-Methyl-3-[4-(OCF3)Ph]propanoic acid Steric Alpha-Methyl Steric Clash & Absence of N-term Amine Capped->Steric Stable High Plasma Half-Life (Protease Resistant) Steric->Stable Prevents Enzyme Binding

Caption: Mechanism of aminopeptidase resistance conferred by des-amino alpha-methyl N-terminal capping.

References

  • [5] 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid — Chemical Substance Information. NextSDS. 5

  • [1] N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH / PMC.1

  • [2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. NIH / PMC. 2

  • [3] The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach. NIH / PMC. 3

  • [4] Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. ACS Publications. 4

  • [6] Toward High-throughput, Quantitative Platforms to Identify the Targets of Small Molecules. MIT DSpace. 6

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling reactions with 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthesis of complex, sterically encumbered molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthesis of complex, sterically encumbered molecules.

The Chemical Challenge: Alpha-Branching

You are working with 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid . While the 4-(trifluoromethoxy)phenyl moiety primarily influences lipophilicity, the alpha-methyl group (C2) is the synthetic bottleneck. This branching introduces severe steric hindrance directly adjacent to the electrophilic carbonyl carbon[1]. When standard coupling reagents are used, the bulky activated intermediate physically blocks the incoming amine, leading to stalled reactions, degradation, or the formation of unreactive byproducts.

Below is our authoritative troubleshooting guide to overcoming these kinetic barriers.

Diagnostic Troubleshooting Workflow

G A Incomplete Coupling of 2-Methyl Propanoic Acid B Assess Amine Nucleophilicity A->B C Is Amine Hindered or Electron-Deficient? B->C D Use TCFH + NMI (Protocol A) C->D Yes E Use COMU + DIPEA C->E No F Conversion < 90%? D->F E->F G In-situ Acid Fluoride via TFFH (Protocol B) F->G Yes (Steric Block) H Apply Gentle Heating (40-50°C) F->H Yes (Low Kinetics)

Troubleshooting workflow for alpha-methyl hindered amide couplings.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do standard carbodiimide (EDC/DIC) protocols fail with this specific propanoic acid? A: The causality lies in the steric footprint of the activated intermediate. When EDC and HOBt are used, the resulting OBt-active ester is exceedingly bulky. The incoming amine must navigate past both your C2-methyl group and the large benzotriazole leaving group. This steric clash drastically reduces the rate of aminolysis. Consequently, the active ester either undergoes competitive hydrolysis or rearranges into an irreversibly unreactive N-acylurea[1].

Q: Which coupling reagents provide the highest conversion for this scaffold? A: For alpha-branched acids, you must abandon benzotriazole-based reagents (HOBt/HATU)[2]. Instead, use uronium salts based on Oxyma (like COMU) or chloroamidinium salts (like TCFH). COMU forms a less sterically demanding Oxyma ester and operates well even in complex environments[3]. TCFH, when paired with N-methylimidazole (NMI), generates an acyl imidazolium intermediate. Because the imidazolium group is planar and lacks the bulk of OBt/OAt, it is highly effective for hindered substrates[4].

Q: My amine is also sterically hindered. TCFH gave <50% conversion. What is the next step? A: If both coupling partners are hindered, you must minimize the steric footprint of the activated intermediate to the absolute limit. Generate an acid fluoride using TFFH. Acid fluorides possess a tiny leaving group (fluoride is isosteric with hydrogen) and are highly resistant to moisture, preventing competing hydrolysis while maintaining extreme reactivity toward sluggish amines[2].

Quantitative Reagent Comparison

To facilitate your reagent selection, the following table summarizes the kinetic and steric profiles of modern coupling agents when applied to alpha-branched carboxylic acids.

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskRecommended BaseRelative Aminolysis Rate
EDC / HOBt OBt EsterLowLowDIPEA1x (Baseline)
HATU OAt EsterModerateLowDIPEA / TMP3x
COMU Oxyma EsterHighVery LowCollidine10x
TCFH Acyl ImidazoliumVery HighModerateNMI25x
TFFH Acid FluorideExtremeLowDIPEA50x

Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to purification until intermediate activation is confirmed.

Protocol A: High-Efficiency Coupling via TCFH-NMI

Use this when coupling 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid to moderately hindered or electron-deficient amines.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and your amine (1.1 equiv) in anhydrous CH₃CN or DCM to achieve a 0.2 M concentration.

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv). Stir for 5 minutes at room temperature. Causality: NMI acts as both a base and a nucleophilic catalyst.

  • Activation: Add TCFH (1.1 equiv) in one portion.

  • Self-Validation Step: After 15 minutes, remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms the successful formation of the highly reactive, planar acyl imidazolium intermediate[4].

  • Completion: Stir the main reaction for 2–4 hours at room temperature until the amine is consumed.

Protocol B: Acid Fluoride Generation via TFFH

Use this as the ultimate fallback when both the acid and the amine are severely hindered.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add DIPEA (2.5 equiv) followed by TFFH (1.1 equiv).

  • Incubation: Stir for 30 minutes at room temperature to allow complete conversion to the acid fluoride.

  • Self-Validation Step: Remove a 5 µL aliquot, quench with excess pyrrolidine, and check for the pyrrolidine amide via LC-MS. Causality: Acid fluorides are uniquely stable to hydrolysis but react instantly with secondary cyclic amines. Confirming this ensures your acid is fully activated before risking your precious hindered amine[2].

  • Coupling: Once activation is confirmed, add your hindered amine (1.2 equiv). Apply gentle heating (40 °C) if the amine is exceptionally deactivated. Stir for 12 hours.

References

  • [2] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:

  • [4] Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. ChemRxiv. Available at:

  • [3] A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at:

  • [1] Structure–Activity Relationship Studies of Antimalarial Plasmodium Proteasome Inhibitors Part II. ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and routine analysis. Here, we combine fundamental chromatographic principles with field-proven insights to empower you to optimize your mobile phase and achieve robust, reliable results.

Section 1: Understanding the Analyte - Physicochemical Properties

Before optimizing any HPLC method, a thorough understanding of the analyte's physicochemical properties is paramount. These properties govern its behavior in a reversed-phase system and are critical for making informed decisions on mobile phase composition.

PropertyEstimated Value/RangeImplication for HPLC Method Development
pKa ~4-5The carboxylic acid moiety dictates that the compound's ionization state is highly pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled.[1][2]
logP > 3The high logP value indicates significant hydrophobicity, suggesting that a mobile phase with a relatively high percentage of organic modifier will be required for elution in a reasonable time frame.
UV Absorbance (λmax) ~220-230 nm and ~260-280 nmThe phenyl ring and trifluoromethoxy group contribute to UV absorbance. Detection can likely be set in the lower UV range for higher sensitivity or in the higher range to potentially reduce interference from some matrix components.[3]
Solubility Soluble in organic solvents (Methanol, Acetonitrile), sparingly soluble in water.Sample and standard preparation should be done in a solvent compatible with the mobile phase to prevent precipitation upon injection. Injecting in a solvent stronger than the mobile phase can lead to peak distortion.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding mobile phase optimization for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

Q1: What is the best starting mobile phase composition for this compound?

A1: For a standard C18 column, a good starting point is a mobile phase of Acetonitrile and water (or a suitable buffer) in a 60:40 (v/v) ratio . Given the compound's acidic nature, acidifying the aqueous portion is crucial. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the water.[2][4][5] This will suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[1][2]

Q2: My peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for an acidic compound like this is a common issue. Here's a systematic approach to troubleshooting:

  • Insufficiently Low pH: The primary cause is often a mobile phase pH that is not low enough to fully suppress the ionization of the carboxylic acid. If the mobile phase pH is close to the pKa of the analyte, you can get a mixed population of ionized and non-ionized forms, leading to tailing.

    • Solution: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the compound's pKa.[2] If you are using 0.1% formic acid (pH ~2.7), consider switching to 0.1% TFA (pH ~2.1) for a lower pH.

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, causing tailing.

    • Solution: In addition to lowering the pH, using a highly end-capped, high-purity silica column can minimize these interactions. Sometimes, adding a competitive base like a very small amount of triethylamine (TEA) can help, but this is less common for acidic compounds and can complicate MS detection.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][7]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can also cause poor peak shape.[7]

    • Solution: First, try removing the guard column to see if the peak shape improves. If so, replace the guard column. If the problem persists, try flushing the analytical column or, if it's old, replace it.

Q3: How do I improve the resolution between my analyte and an impurity?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.

  • Adjusting the Organic Modifier Percentage: This is often the first step. To increase resolution, decrease the percentage of the organic modifier (e.g., acetonitrile).[4][5] This will increase the retention time and often provide better separation between closely eluting peaks.

  • Changing the Organic Modifier: Acetonitrile and methanol have different solvent properties.[4][8] Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve selectivity.

  • Fine-Tuning the pH: Small adjustments in the mobile phase pH can sometimes improve the selectivity between two acidic compounds with slightly different pKa values.[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.

Q4: My retention times are drifting. What should I check?

A4: Retention time instability can be frustrating. Here's a checklist of potential causes:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is homogenous. If you are mixing online, ensure the pump is functioning correctly.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes or more.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time shifts.

  • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Pressure fluctuations are a key indicator of pump issues.[9]

  • Mobile Phase pH Drift: If you are using a buffer, ensure it has sufficient buffering capacity and is within its effective pH range (typically +/- 1 pH unit of the buffer's pKa).

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol will help you determine the optimal mobile phase pH for robust separation.

  • Prepare Aqueous Stock Solutions:

    • Aqueous A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Aqueous A2: 20 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid

    • Aqueous A3: 20 mM Potassium Phosphate, pH adjusted to 6.0

  • Prepare Organic Mobile Phase:

    • Mobile Phase B: Acetonitrile

  • Experimental Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 225 nm

    • Column Temperature: 30 °C

  • Run a Gradient at Each pH: For each aqueous mobile phase, run a generic gradient from 40% to 90% Acetonitrile over 15 minutes.

  • Analyze the Results: Compare the chromatograms for peak shape, retention time, and resolution from any impurities. You will likely observe better peak shape at lower pH.[1]

Workflow for Troubleshooting Peak Tailing

Here is a logical workflow to diagnose and solve peak tailing issues.

G start Peak Tailing Observed dilute_sample Dilute Sample 1:10 & Re-inject start->dilute_sample shape_improves Peak Shape Improves? dilute_sample->shape_improves check_ph Lower Mobile Phase pH (e.g., switch from Formic Acid to TFA) shape_improves2 Peak Shape Improves? check_ph->shape_improves2 remove_guard Remove Guard Column & Re-inject shape_improves3 Peak Shape Improves? remove_guard->shape_improves3 flush_column Flush or Replace Analytical Column column_solved Issue: Column Degradation Action: Column is now clean/replaced flush_column->column_solved shape_improves->check_ph No overload_solved Issue: Column Overload Action: Reduce Sample Concentration shape_improves->overload_solved Yes shape_improves2->remove_guard No ph_solved Issue: Incomplete Ion Suppression Action: Use Lower pH Mobile Phase shape_improves2->ph_solved Yes shape_improves3->flush_column No guard_solved Issue: Contaminated Guard Column Action: Replace Guard Column shape_improves3->guard_solved Yes

Caption: A systematic workflow for troubleshooting peak tailing.

Section 4: Advanced Topics

The Role of Trifluoroacetic Acid (TFA) vs. Formic Acid

While both are common mobile phase additives for controlling pH, they have distinct characteristics:

AdditiveTypical ConcentrationApproximate pHKey Characteristics
Formic Acid 0.1%~2.7Good for MS compatibility, provides sufficient acidity for many compounds.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.1Stronger acid, excellent for ion suppression of stubborn acids. Can cause ion suppression in the MS source. Also acts as an ion-pairing agent, which can improve peak shape for basic compounds but may alter selectivity for acids.[9]

For 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid, if peak shape is suboptimal with formic acid, switching to TFA is a logical next step.

Impact of Organic Modifier Choice

The choice between acetonitrile and methanol can significantly impact your chromatography.

G organic_modifier Organic Modifier Choice Acetonitrile Methanol acetonitrile_props Properties Lower Viscosity Lower UV Cutoff Different Selectivity organic_modifier:e->acetonitrile_props:w Often the first choice methanol_props Properties Higher Viscosity Higher UV Cutoff Can offer better selectivity for some compounds organic_modifier:e->methanol_props:w A powerful tool for changing selectivity

Sources

Troubleshooting

Catalyst Optimization Support Center: Asymmetric Synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid

Welcome to the Technical Support Center. The synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid presents unique catalytic challenges due to the strongly electron-withdrawing nature of the para-trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid presents unique catalytic challenges due to the strongly electron-withdrawing nature of the para-trifluoromethoxy (-OCF 3​ ) group and the steric demands of the α -methyl stereocenter.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and standard operating procedures (SOPs) for the two most reliable synthetic pathways: Transition Metal-Catalyzed Asymmetric Hydrogenation and Organocatalytic Phase-Transfer Alkylation .

Module 1: Transition Metal Catalysis (Asymmetric Hydrogenation)

The most direct route to the target molecule is the asymmetric hydrogenation of its α -methylcinnamic acid precursor. However, the electronic properties of the substrate require precise catalyst tuning.

Troubleshooting & FAQs

Q: Why does my Rh- or Ru-based chiral catalyst show poor conversion with the α -methyl-4-(trifluoromethoxy)cinnamic acid precursor? Causality: The -OCF 3​ group exerts a strong electron-withdrawing inductive effect that propagates through the aromatic ring to the conjugated alkene. This significantly decreases the electron density of the double bond, weakening its coordination to the metal center (e.g., Rh or Ru) during the catalytic cycle. Consequently, the migratory insertion step becomes a severe rate-limiting bottleneck[1]. Solution: Switch to a more electron-rich chiral phosphine ligand. Ligands such as Josiphos or DuPhos increase the electron density at the metal center, enhancing back-bonding to the electron-poor alkene. Additionally, increasing the H 2​ pressure to 20–25 bar forces the equilibrium toward the active dihydride species[2].

Q: How can I optimize the enantiomeric excess (ee) when scaling up the hydrogenation? Causality: Enantioselectivity is governed by the subtle difference in activation energy between the diastereomeric transition states. High temperatures or improper solvent polarity can erode this energy gap, leading to a racemic mixture. Solution: Maintain strict temperature control (25–30 °C). Use a solvent mixture of Isopropanol/H 2​ O (4:1) to ensure substrate solubility while providing enough polarity to stabilize the polar transition state during hydride transfer[3].

Quantitative Catalyst Screening Data

Table 1: Catalyst Performance for α -Methyl-4-(trifluoromethoxy)cinnamic Acid Hydrogenation

Catalyst SystemLigand TypePressure (bar)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Ru(COD)(2-methylallyl) 2​ ](R)-BINAP105045%72%
[Rh(COD) 2​ ]BF 4​ (R,R)-Me-DuPhos203088%91%
[Rh(COD) 2​ ]BF 4​ (R)-(S)-Josiphos2530>99%96%
Mechanistic Pathway

RhCatalysis PreCat Pre-catalyst [Rh(COD)(L*)]+ ActiveCat Active Catalyst [Rh(H)2(L*)(S)2]+ PreCat->ActiveCat + 2 H2, - COD Coordination Alkene Coordination (Electron-poor due to -OCF3) ActiveCat->Coordination + Substrate Migratory Migratory Insertion (Rate-limiting step) Coordination->Migratory Reductive Reductive Elimination (Stereocenter fixed) Migratory->Reductive Reductive->ActiveCat - Product Product Chiral Product (>95% ee) Reductive->Product

Caption: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation highlighting the rate-limiting step.

Protocol 1: Self-Validating SOP for Rh-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a self-validating feedback loop to ensure catalytic turnover and stereofidelity.

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD) 2​ ]BF 4​ (1.0 mol%) and (R)-(S)-Josiphos (1.1 mol%) in degassed Isopropanol/H 2​ O (4:1).

    • Self-Validation Check: Observe a color shift from deep red to bright orange over 15 minutes, confirming the formation of the active pre-catalyst complex.

  • Substrate Loading: Add the α -methyl-4-(trifluoromethoxy)cinnamic acid substrate (1.0 equiv) to the autoclave. Seal and purge with N 2​ (3x), followed by H 2​ (3x).

  • Pressurization & Reaction: Pressurize to 25 bar H 2​ and stir at 1000 rpm at 30 °C for 16 hours.

    • Self-Validation Check: Monitor the pressure gauge. A stoichiometric pressure drop indicates successful H 2​ uptake and active turnover.

  • In-Process Control (IPC): Vent the reactor and take a 50 μ L aliquot. Evaporate and analyze via 1 H NMR.

    • Self-Validation Check: The disappearance of the vinylic proton multiplet at 6.5–7.0 ppm confirms >99% conversion.

  • Chiral Analysis: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Baseline resolution against a racemic standard validates the ee%.

Module 2: Phase-Transfer Organocatalysis (Asymmetric Alkylation)

For facilities lacking high-pressure hydrogenation capabilities, Asymmetric Phase-Transfer Catalysis (PTC) offers a robust, metal-free alternative.

Troubleshooting & FAQs

Q: Can I avoid high-pressure hydrogenation by using organocatalysis? Causality: Yes. Asymmetric PTC using a Maruoka-type catalyst allows for the enantioselective alkylation of an alanine Schiff base with 4-(trifluoromethoxy)benzyl bromide. The chiral quaternary ammonium salt forms a tight, highly structured ion pair with the enolate intermediate, effectively shielding one face from electrophilic attack[4]. Solution: Utilize the (S)- or (R)-Simplified Maruoka Catalyst under biphasic conditions (Toluene / 50% aq. KOH) to establish the α -methyl stereocenter.

Q: My PTC reaction suffers from low enantioselectivity and byproduct formation. How do I fix this? Causality: Background (uncatalyzed) alkylation occurring in the bulk aqueous phase or at an unshielded interface leads to racemic product formation. Solution: Lower the reaction temperature to 0 °C to kinetically suppress the uncatalyzed background reaction. Ensure vigorous stirring (>1000 rpm) to maximize the interfacial surface area, which accelerates the catalyst-mediated pathway over the background reaction.

Mechanistic Pathway

PTCWorkflow Substrate Alanine Schiff Base + Maruoka Catalyst Base 50% aq. KOH (Biphasic Interface) Substrate->Base Deprotonation Enolate Chiral Enolate Ion Pair (Face-shielded) Base->Enolate Ion Exchange Alkylation Electrophilic Attack (4-OCF3-Benzyl Bromide) Enolate->Alkylation 0 °C, 1000 rpm Hydrolysis Acidic Hydrolysis (Citric Acid) Alkylation->Hydrolysis Workup Final Enantiopure Propanoic Acid Deriv. Hydrolysis->Final

Caption: Workflow for the asymmetric phase-transfer alkylation using a Maruoka-type catalyst.

Protocol 2: Self-Validating SOP for Asymmetric Phase-Transfer Alkylation
  • Biphasic Setup: In a jacketed reactor cooled to 0 °C, dissolve the N-(diphenylmethylene)alanine ethyl ester (1.0 equiv) and (S)-Simplified Maruoka Catalyst (1.0 mol%) in Toluene. Add 50% aqueous KOH (5.0 equiv).

    • Self-Validation Check: Stop stirring momentarily to ensure a sharp, distinct phase separation occurs, confirming proper biphasic conditions.

  • Alkylation: Begin vigorous stirring (1000 rpm). Dropwise add 4-(trifluoromethoxy)benzyl bromide (1.2 equiv) over 30 minutes. Stir for 6 hours at 0 °C.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The UV-active starting material spot should completely shift to a higher R f​ value, indicating successful alkylation.

  • Hydrolysis: Quench the reaction by adding 1M aqueous citric acid and THF, stirring at room temperature for 4 hours to hydrolyze the imine and ester groups.

    • Self-Validation Check: Test the aqueous phase with pH paper to confirm it is strictly acidic (pH < 3), which is required for complete imine hydrolysis.

  • Isolation: Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify via recrystallization.

    • Self-Validation Check: Measure the optical rotation of the purified crystals. A match with the expected specific rotation validates the bulk enantiopurity of the 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

References
  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst Source: National Institutes of Health (nih.gov) URL:1

  • RuPHOX-Ru-Catalyzed Selective Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Pentanones Source: American Chemical Society (acs.org) URL:2

  • Process for transition metal-catalyzed asymmetric hydrogenation of acrylic acid derivatives Source: Google Patents (google.com) URL:3

  • Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters Source: American Chemical Society (acs.org) URL:4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid vs. 2-[4-(trifluoromethoxy)phenyl]propanoic acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of successful drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of successful drug discovery. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), has become a widely adopted strategy to enhance the druglikeness of lead compounds. This guide provides an in-depth comparative analysis of two structurally related phenylpropanoic acid derivatives: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid and 2-[4-(trifluoromethoxy)phenyl]propanoic acid .

While direct head-to-head experimental data for these two specific compounds is not extensively available in the public domain, this guide will synthesize established principles of medicinal chemistry and data from analogous structures to provide a robust, theoretical comparison. This analysis aims to equip researchers with the foundational knowledge to make informed decisions in their drug design and development programs.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The key structural difference between the two molecules lies in the position of the phenyl group relative to the carboxylic acid and the presence of a methyl group at the alpha position. 2-[4-(trifluoromethoxy)phenyl]propanoic acid belongs to the well-known class of 2-arylpropanoic acids, which includes prominent non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. In contrast, 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a 3-arylpropanoic acid derivative. This seemingly subtle variation can have profound implications for the molecule's three-dimensional shape, flexibility, and interaction with biological targets.

The trifluoromethoxy group is a key player in defining the physicochemical properties of both molecules. It is known to be highly lipophilic and a strong electron-withdrawing group, which can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The trifluoromethoxy group is more metabolically stable than a simple methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes.[3]

Property2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid2-[4-(trifluoromethoxy)phenyl]propanoic acidRationale and Significance
Predicted LogP HigherLowerThe additional methyl group in the 2-methyl-3-aryl isomer is expected to increase lipophilicity. Higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic clearance and potential off-target effects.[2][4]
Predicted pKa Higher (less acidic)Lower (more acidic)The electron-withdrawing effect of the trifluoromethoxy group will increase the acidity of the carboxylic acid in both molecules. However, the closer proximity of the aromatic ring to the carboxylate in the 2-aryl isomer is expected to result in a stronger inductive effect, leading to a lower pKa.[5][6]
Metabolic Stability Potentially higherPotentially lowerThe trifluoromethoxy group itself is highly resistant to metabolism.[3][7] The alpha-methyl group in the 2-methyl-3-aryl isomer may sterically hinder access of metabolic enzymes to the carboxylic acid, potentially reducing the rate of glucuronidation.
Chirality Yes (at C2)Yes (at C2)Both molecules possess a chiral center, meaning they exist as a pair of enantiomers (R and S). It is common for the biological activity of chiral drugs to reside primarily in one enantiomer.[8]

Synthesis Strategies: Building the Backbones

The synthesis of these phenylpropanoic acid derivatives can be approached through several established routes in organic chemistry.

For 2-[4-(trifluoromethoxy)phenyl]propanoic acid (a 2-arylpropanoic acid):

A common and efficient method involves the methylation of the corresponding arylacetonitrile, followed by hydrolysis. This approach offers high selectivity for mono-methylation.[9]

Synthesis_2_Arylpropanoic_Acid A 4-(trifluoromethoxy)phenylacetonitrile C 2-[4-(trifluoromethoxy)phenyl]propionitrile A->C Methylation B Dimethyl Carbonate (DMC), K₂CO₃ E 2-[4-(trifluoromethoxy)phenyl]propanoic acid C->E Hydrolysis D Acid or Base Hydrolysis Synthesis_3_Arylpropanoic_Acid A 4-(trifluoromethoxy)cinnamic acid C 3-[4-(trifluoromethoxy)phenyl]-2-methyl-2-propenoic acid A->C Conjugate Addition B 1. (CH₃)₂CuLi 2. H₃O⁺ E 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid C->E Reduction D H₂, Pd/C

Caption: A potential synthetic pathway to 3-arylpropanoic acids.

Projected Biological Activity and Pharmacological Profile: A Hypothesis-Driven Comparison

Given that many 2-arylpropanoic acids are NSAIDs that inhibit cyclooxygenase (COX) enzymes, it is plausible that 2-[4-(trifluoromethoxy)phenyl]propanoic acid could exhibit similar activity. The trifluoromethoxy group, with its lipophilic and electron-withdrawing properties, may influence the binding affinity and selectivity for COX-1 and COX-2 isoforms.

For 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid , the altered spatial arrangement of the phenyl and carboxyl groups could lead to a different pharmacological profile. While it may also interact with COX enzymes, the change in structure could result in altered potency or selectivity, or it could engage entirely different biological targets. For instance, some 3-arylpropanoic acid derivatives have been investigated as agonists for G-protein coupled receptors. [10] The alpha-methyl group in both structures is significant. In the case of 2-arylpropanoic acids, the (S)-enantiomer is typically the active COX inhibitor. [8]The metabolic chiral inversion of the less active (R)-enantiomer to the active (S)-enantiomer is a well-documented phenomenon for many profens. [8]It is reasonable to hypothesize that a similar stereoselectivity in both activity and metabolism would be observed for the chiral centers in the two title compounds.

Proposed Experimental Protocols for a Head-to-Head Comparison

To move from a theoretical comparison to empirical data, a series of well-defined experiments are necessary.

Determination of Physicochemical Properties

A. pKa Determination by Potentiometric Titration:

  • Solution Preparation: Prepare 1 mM solutions of each compound in a 1:1 water-methanol mixture. Maintain a constant ionic strength with 0.15 M KCl.

  • Titration: Acidify the solutions to pH ~2 with 0.1 M HCl. Titrate with standardized 0.1 M NaOH, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the titration curve.

B. LogP Determination by Shake-Flask Method:

  • Partitioning: Prepare a solution of each compound in n-octanol. Mix this with an equal volume of water and shake vigorously for 1 hour.

  • Separation and Quantification: Centrifuge the mixture to separate the layers. Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC.

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

In Vitro ADME Assays

A. Metabolic Stability in Human Liver Microsomes:

  • Incubation: Incubate 1 µM of each test compound with human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound by LC-MS/MS.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).

In_Vitro_Metabolic_Stability_Workflow A Prepare Incubation Mixture: Test Compound (1 µM) Human Liver Microsomes NADPH B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction C->D E Analyze by LC-MS/MS D->E F Calculate t½ and Clᵢₙₜ E->F

Caption: Workflow for assessing in vitro metabolic stability.

In Vitro Pharmacological Assays

A. COX-1/COX-2 Inhibition Assay:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay: Pre-incubate the enzymes with various concentrations of the test compounds. Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Analysis: Determine the IC₅₀ values for each compound against both COX isoforms.

Conclusion and Future Directions

The comparative analysis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid and 2-[4-(trifluoromethoxy)phenyl]propanoic acid highlights the profound impact of subtle structural modifications on the potential druglikeness of a molecule. The trifluoromethoxy group is a valuable substituent for enhancing metabolic stability and modulating physicochemical properties. [1][7]The choice between a 2-aryl and a 3-arylpropanoic acid scaffold, along with the inclusion of an alpha-methyl group, will likely dictate the ultimate pharmacological profile and therapeutic potential.

This guide provides a hypothesis-driven framework for researchers. The next logical step is the synthesis of these compounds and the execution of the proposed experimental protocols. The resulting data will be invaluable in validating these predictions and guiding the rational design of next-generation therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Organic Syntheses, Coll. Vol. 9, p.690 (1998); Vol. 71, p.195 (1993).
  • Leroux, F., Jeschke, P., & Schlosser, M. (2008). The trifluoromethyl ether group–a substituent with a split personality. Beilstein journal of organic chemistry, 4, 9.
  • Rossi, R. A., & Pierini, A. B. (1997). Alternative synthesis of 2-arylpropanoic acids from enolate and aryl halides. Journal of the Chemical Society, Perkin Transactions 1, (22), 3429-3434.
  • BenchChem. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
  • Coutts, R. T., & Smith, L. R. (1987). Synthesis of some 2-arylpropionic acid amides as prodrugs. Die Pharmazie, 42(1), 2-4.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
  • Ustyuzhanin, A. O., Bondarenko, T. N., Podgornaya, P. A., Tsapkina, M. V., & Eliseev, O. L. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821–831.
  • BenchChem. (2025). An In-Depth Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers, Scientists, and Drug Development Profes.
  • Singh, S., & Singh, J. (2011). A novel approach to the synthesis of 2-aryl propionates. Tetrahedron Letters, 52(33), 4277-4280.
  • BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Enamine. (n.d.). Fluoroalkyl Ethers for Drug Design.
  • J. Med. Chem. 2022, 65, 21, 14211–14236.
  • ResearchGate. (2016).
  • ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs.
  • J. Med. Chem. 2020, 63, 1, 210–225.
  • ChemRxiv. (2021).
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • ResearchGate. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Beilstein J. Org. Chem. 2008, 4, No. 9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ChemRxiv. (2022).
  • PubMed. (2025).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • PubMed. (2025).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • ResearchGate. (2018).
  • PubMed. (1998). Dual effects of anti-inflammatory 2-arylpropionic acid derivatives on a major isoform of human liver 3alpha-hydroxysteroid dehydrogenase.
  • ResearchGate. (2013).
  • Med Chem Res 22, 3051–3060 (2013).
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  • Google Patents. (1981).
  • Caldwell, J., Hutt, A. J., & Fournel-Gigleux, S. (1988). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Biochemical pharmacology, 37(1), 105-114.
  • Taylor & Francis Online. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • ResearchGate. (1995). A New Synthesis of 2-Aryloxypropionic Acids.
  • NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • Molecules 2018, 23(1), 163.
  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
  • J. Agric. Food Chem. 2011, 59, 15, 8074–8081.
  • Molecules 2021, 26(24), 7583.

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Comparative

Advanced Comparison Guide: Lipophilicity of Trifluoromethoxy vs. Trifluoromethyl Propanoic Acid Derivatives

The strategic incorporation of fluorinated motifs into aliphatic scaffolds, such as propanoic acid derivatives, is a cornerstone of modern medicinal chemistry. Fluorination profoundly impacts a molecule's physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorinated motifs into aliphatic scaffolds, such as propanoic acid derivatives, is a cornerstone of modern medicinal chemistry. Fluorination profoundly impacts a molecule's physicochemical properties, particularly its lipophilicity (LogP/LogD), which subsequently dictates membrane permeability, metabolic stability, and target binding affinity[1].

Among the most utilized fluorinated substituents are the trifluoromethyl (-CF 3​ ) and trifluoromethoxy (-OCF 3​ ) groups. While both are highly electron-withdrawing and lipophilic, their distinct structural and electronic characteristics lead to divergent lipophilicity profiles when appended to a propanoic acid backbone. This guide provides an in-depth, objective comparison of these two functional groups, supported by self-validating experimental methodologies.

Mechanistic Causality: Electronic & Conformational Drivers of Lipophilicity

The lipophilicity of a functional group is classically quantified by its Hansch-Leo hydrophobic parameter ( π ). The -CF 3​ group possesses a π value of +0.88, indicating a strong lipophilic contribution[1]. However, the -OCF 3​ group, often termed a "super-halogen" or "pseudo-halogen", exhibits an even higher π value of +1.04[2][3].

A common paradox in medicinal chemistry is why the addition of an oxygen atom—typically a polar, hydrogen-bond-accepting element—increases lipophilicity compared to the -CF 3​ group. The causality lies in conformational dynamics and stereoelectronic effects:

  • Conformational Flexibility vs. Rigidity : The -CF 3​ group is a rigid, sterically demanding cylinder. In contrast, the -OCF 3​ group possesses an ether oxygen that provides rotational freedom. This flexibility allows the -OCF 3​ group to adopt specific conformations that minimize the exposure of its polar oxygen lone pairs to the aqueous environment. By effectively "burying" its polar surface area, it presents a highly fluorinated, hydrophobic exterior to the solvent.

  • Stereoelectronic Anomeric Effects : The lone pairs on the oxygen atom participate in stereoelectronic interactions with the highly polarized C-F bonds. This interaction shortens the C-O bond and restricts rotation to specific low-energy conformers that further enhance the overall hydrophobic surface area of the molecule.

When attached to a propanoic acid derivative, the aliphatic chain provides additional rotational degrees of freedom, allowing the -OCF 3​ group to synergize with the alkyl backbone to maximize hydrophobic collapse in aqueous media. This leads to a significantly higher LogP compared to the rigid -CF 3​ analog.

LogicRel Core Propanoic Acid Aliphatic Scaffold CF3 -CF3 Substitution Rigid, Strong C-F bonds Core->CF3 OCF3 -OCF3 Substitution Flexible, Oxygen lone pairs Core->OCF3 LogP_CF3 Moderate Lipophilicity (Hansch π = +0.88) CF3->LogP_CF3 LogP_OCF3 High Lipophilicity (Hansch π = +1.04) OCF3->LogP_OCF3

Logical relationship between fluorinated substituents and lipophilicity.

Quantitative Comparison of Physicochemical Properties

To objectively evaluate the substitution of a propanoic acid scaffold, researchers must weigh the physicochemical trade-offs. The table below summarizes the core differences between the two moieties.

PropertyTrifluoromethyl (-CF 3​ )Trifluoromethoxy (-OCF 3​ )
Hansch-Leo Parameter ( π ) +0.88[3]+1.04[3]
Electronegativity (Pauling) ~3.0~3.7
Steric Bulk (vdW volume) 42.6 ų48.0 ų
Conformational Rigidity High (Rigid rotor)Low (Flexible ether linkage)
Impact on Aliphatic LogP Moderate IncreaseSignificant Increase[2]

Experimental Workflow: Self-Validating LogP/LogD Determination

To empirically compare the lipophilicity of -CF 3​ vs. -OCF 3​ propanoic acid derivatives, an objective determination of the distribution coefficient (LogD at pH 7.4) is required. The gold standard is the shake-flask method coupled with LC-MS/MS quantification.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system utilizing mass-balance calculations to rule out experimental artifacts like precipitation or glass adsorption.

Step-by-Step Methodology
  • Phase Saturation (Causality: Prevent Volume Shifts) : Pre-equilibrate n-octanol and aqueous buffer (50 mM phosphate buffer, pH 7.4) by stirring them together vigorously for 24 hours. Why? This ensures neither phase will absorb the other during the assay, which would artificially alter the phase volumes and skew the final concentration calculations.

  • Analyte Spiking : Dissolve the fluorinated propanoic acid derivative in DMSO to create a 10 mM stock solution. Spike the stock into the pre-equilibrated aqueous phase (ensuring final DMSO concentration is < 1% to prevent co-solvent effects on partitioning).

  • Partitioning (Causality: Thermodynamic Equilibrium) : Add an equal volume of pre-equilibrated n-octanol to the spiked aqueous phase. Mechanically shake the mixture at a constant temperature (25.0 ± 0.1 °C) for 24 hours. Why? Partitioning is a thermodynamically driven equilibrium process; strict temperature control is mandatory for reproducible LogD values.

  • Phase Separation (Causality: Eliminate Micro-emulsions) : Centrifuge the biphasic mixture at 3,000 x g for 15 minutes. Why? Simple gravity separation is insufficient. Micro-droplets of octanol suspended in the aqueous phase will cause a massive overestimation of the aqueous concentration for highly lipophilic compounds, artificially lowering the calculated LogD.

  • LC-MS/MS Quantification : Carefully sample both the octanol and aqueous phases using positive displacement pipettes. Dilute appropriately and quantify the analyte using LC-MS/MS against a matrix-matched calibration curve.

  • Self-Validation via Mass Balance : Calculate the total mass of the compound recovered from both phases. Validation Rule: Recovery=Massinitial​(Massoctanol​+Massaqueous​)​×100 . If recovery is < 95%, the assay is automatically flagged as invalid (indicating precipitation at the interface, degradation, or adsorption to the vial), and the LogD value must be discarded.

  • Calculation : LogD7.4​=log10​([Analyte]aqueous​[Analyte]octanol​​) .

ExperimentalWorkflow Step1 1. Phase Saturation Pre-equilibrate n-octanol and buffer Step2 2. Analyte Spiking Add propanoic acid derivative Step1->Step2 Step3 3. Partitioning Mechanical shaking (24h, 25°C) Step2->Step3 Step4 4. Phase Separation Centrifugation (3000 x g, 15 min) Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify both phases independently Step4->Step5 Step6 6. Self-Validation Calculate Mass Balance (>95% required) Step5->Step6

Workflow for self-validating shake-flask LogD determination via LC-MS/MS.

Implications for Drug Development

In the context of propanoic acid derivatives (frequently utilized as non-steroidal anti-inflammatory drugs or metabolic modulators), the choice between -CF 3​ and -OCF 3​ is non-trivial:

  • Permeability vs. Solubility : The +0.16 difference in the Hansch parameter between -OCF 3​ and -CF 3​ translates to a roughly 1.4-fold increase in the partition coefficient. While substituting a -CF 3​ group with an -OCF 3​ group will enhance passive membrane permeability, it may simultaneously push the molecule across the threshold into poor aqueous solubility, necessitating advanced formulation strategies (e.g., lipid nanoparticles or amorphous solid dispersions).

  • Metabolic Stability : Both groups provide excellent metabolic stability by blocking cytochrome P450-mediated oxidation at their respective positions. However, the extreme lipophilicity of the -OCF 3​ group can increase non-specific binding to plasma proteins or off-target hydrophobic pockets, potentially reducing the free fraction of the drug in systemic circulation.

Ultimately, both the -CF 3​ and -OCF 3​ groups are powerful tools for modulating the lipophilicity of propanoic acid derivatives. The -OCF 3​ group, despite containing a polar oxygen atom, acts as a "super-halogen" and imparts a significantly higher lipophilicity than the -CF 3​ group due to its unique conformational flexibility and stereoelectronic effects.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation - Beilstein Journals. Available at: [Link]

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Validation

A Comparative Guide to the Validation of Enantiomeric Excess for Chiral 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Introduction: The Criticality of Enantiopurity in Pharmaceutical Development In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiopurity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Consequently, the precise quantification of the enantiomeric composition, expressed as enantiomeric excess (ee), is a non-negotiable requirement for regulatory approval and patient safety.

This guide focuses on robust analytical strategies for validating the enantiomeric excess of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS No. 1281486-93-8), a chiral carboxylic acid of interest in pharmaceutical research. We will provide an in-depth comparison of two orthogonal, gold-standard techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to select and implement the most suitable method for their specific needs, ensuring data integrity and regulatory compliance in line with ICH guidelines.[2][3][4]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for enantiomeric separations due to its high resolution, sensitivity, and reproducibility. The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and powerful strategy.[5] A CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[1]

Causality of Experimental Choices

For an acidic analyte like 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[5][6] The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The carboxylic acid moiety of the analyte is a key interaction point. To ensure sharp peak shapes and prevent ionization that can lead to poor retention and peak tailing, a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is typically added to the mobile phase.[5] Normal phase mode (e.g., hexane/alcohol mixtures) is often the starting point for screening as it tends to promote the specific intermolecular interactions required for chiral recognition.[7]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Begin screening with a set of complementary polysaccharide-based columns. A recommended starting set includes:

      • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).

    • Prepare a racemic standard for method development and a sample of the enantiomerically enriched material for validation.

  • Mobile Phase Screening:

    • System 1 (Normal Phase): n-Hexane / 2-Propanol (90:10, v/v) + 0.1% TFA.

    • System 2 (Normal Phase): n-Hexane / Ethanol (90:10, v/v) + 0.1% TFA.

    • Run an isocratic elution at a flow rate of 1.0 mL/min.

    • Monitor the elution using a UV detector, selecting a wavelength where the analyte has strong absorbance (e.g., ~230 nm, typical for phenyl-containing structures).

  • Method Optimization:

    • If separation is observed, optimize the resolution (Rs > 1.5 is desired) by adjusting the ratio of alcohol in the mobile phase. Decreasing the percentage of alcohol generally increases retention and can improve resolution.

    • Adjust the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can enhance efficiency.[8]

    • Varying the column temperature can also impact selectivity; lower temperatures often improve resolution.[8]

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the ee using the peak areas from the chromatogram:

      • ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

      • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualization: Chiral HPLC Method Development Workflow

cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation & Optimization Sample Prepare Racemic Standard (1 mg/mL) MobilePhase Screen Mobile Phases (Hex/IPA, Hex/EtOH) + 0.1% TFA Sample->MobilePhase Columns Select CSP Columns (e.g., AD-H, OD-H) Columns->MobilePhase Flow Initial Flow Rate: 1.0 mL/min MobilePhase->Flow Detect UV Detection Flow->Detect Analyze Analyze Chromatogram Detect->Analyze Decision Separation Achieved? (Rs > 1.0) Analyze->Decision Optimize Optimize: - % Alcohol - Flow Rate - Temperature Decision->Optimize Yes Fail Try Different CSP or Mobile Phase Decision->Fail No Final Validated Method (Rs > 1.5) Optimize->Final cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Analyte Analyte (R/S mixture) in CDCl3 Reagents Add: 1. Coupling Agent (HBTU) 2. Base (DIPEA) 3. Chiral Amine (CDA) Analyte->Reagents Reaction Quantitative Reaction to form Diastereomers Reagents->Reaction Acquire Acquire Quantitative 19F NMR Spectrum Reaction->Acquire Params Key Parameters: - Long Relaxation Delay (D1) - Sufficient Scans Acquire->Params Process Process Spectrum (FT, Phasing, Baseline) Params->Process Integrate Integrate Diastereomeric -OCF3 Signals Process->Integrate Calculate Calculate ee% from Integrals Integrate->Calculate

Caption: Workflow for NMR ee determination using a CDA.

Comparative Analysis: HPLC vs. NMR

The choice between Chiral HPLC and NMR spectroscopy depends on the specific requirements of the analysis, including sample availability, required throughput, and the availability of instrumentation.

FeatureChiral HPLCNMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomersChemical conversion to diastereomers for spectral differentiation
Resolution Very High (baseline separation often achievable)Dependent on CDA and magnetic field strength
Sensitivity High (µg/mL to ng/mL levels)Moderate (mg scale typically required)
Sample Throughput Moderate (typically 10-30 min per sample)Low (sample prep + acquisition time)
Method Development Can be time-consuming (column/mobile phase screening) [5]Can be faster if a suitable CDA is known
Nature of Analysis Preparative potential (can isolate enantiomers)Analytical only, sample is chemically altered
Quantitation Highly accurate based on peak area integrationHighly accurate with proper acquisition parameters
Key Advantage Direct analysis without chemical modificationOrthogonal method; ¹⁹F NMR offers a very clean background
Key Limitation Requires a suitable CSP and method developmentDerivatization must be quantitative; potential for kinetic resolution

Conclusion and Recommendations

Both Chiral HPLC and NMR spectroscopy are powerful, reliable techniques for the validation of the enantiomeric excess of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

  • Chiral HPLC should be considered the primary method for routine quality control and release testing. Its high sensitivity, reproducibility, and potential for automation make it ideal for analyzing a large number of samples with high precision. The development of a robust, validated HPLC method is a one-time investment that pays dividends in throughput and reliability.

  • NMR Spectroscopy with a Chiral Derivatizing Agent serves as an indispensable orthogonal method. It is exceptionally valuable for confirming the results obtained by HPLC, for structural confirmation, and in situations where a chiral HPLC method is difficult to develop. The use of ¹⁹F NMR for this specific molecule offers a distinct advantage due to its simplicity and high sensitivity.

For ultimate confidence and in alignment with rigorous regulatory expectations, a comprehensive validation package should ideally leverage both techniques. The primary release method may be HPLC, with NMR used as a confirmatory identity and purity test, providing a self-validating system that ensures the highest degree of scientific integrity.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Li, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5243–5249. [Link]

  • Wenzel, T. J. (2000). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Uccello-Barretta, G., et al. (2004). 1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Arkivoc, 2004(5), 5-25. [Link]

  • de Sousa, M. A., & Tormena, C. F. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5035. [Link]

  • Element Lab Solutions. HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Phenomenex. The Chiral Notebook. Phenomenex. [Link]

  • Alcaraz, C., et al. (2003). Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. Tetrahedron: Asymmetry, 14(15), 2195-2200. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH Harmonised Guideline. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy News. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Watanabe, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 466-473. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid. Adherence to these procedures is critical for ensuring personnel...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. This guide moves beyond simple instruction to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Core Principle: Hazard Identification and Risk Assessment

Effective disposal begins with a thorough understanding of the substance's chemical properties and associated hazards. 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a halogenated aromatic carboxylic acid. Its molecular structure necessitates a specific disposal pathway due to the presence of fluorine.

The primary risks associated with this compound involve irritation and acute toxicity.[1][2] Improper disposal can lead to environmental contamination and non-compliance with federal and local regulations.[3][4]

Hazard Profile: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
CAS Number 1281486-93-8[1]
Appearance White to off-white solid/powder
Primary Hazard Class Halogenated Organic Compound[5]
GHS Classifications Acute Toxicity (Oral, Dermal, Inhalation)[1]Skin Irritant (Category 2)[1][2]Serious Eye Irritant (Category 2A)[1][2]Specific Target Organ Toxicity - Single Exposure (Category 3), May cause respiratory irritation[1][2]
Primary Disposal Concern Halogenated nature requires specialized disposal, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[5][6]

Mandatory Safety Protocols: PPE and Handling

Before handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[7][8] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8][9]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][10]

  • Skin and Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling bulk quantities or cleaning spills, use a NIOSH-approved respirator.[7][11]

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

Step-by-Step Disposal Protocol

Disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][13] The following procedure ensures compliance.

Step 1: Critical Waste Segregation

This is the most crucial step in the disposal process. Due to its chemical structure, 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid must be classified and disposed of as Halogenated Organic Waste .[5]

  • DO: Collect this waste in a designated container specifically for halogenated organic compounds.[5][14]

  • DO NOT: Do not mix this waste with non-halogenated solvents, aqueous solutions, acids, bases, or any other waste stream.[15][16]

  • Causality: Mixing halogenated waste with other streams, particularly non-halogenated solvents, contaminates the entire volume.[14][17] This forces the entire mixture to be treated as halogenated waste, which is significantly more expensive and energy-intensive to dispose of via incineration.[17]

Step 2: Proper Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Select a Compatible Container: Use a container made of a material that is compatible with the chemical waste (e.g., the original product container, or a high-density polyethylene (HDPE) container for solids).[3][16] The container must be in good condition, free from cracks or deterioration.[3][16]

  • Ensure Secure Closure: The container must have a tightly sealing, leak-proof cap or lid.[3][14] This lid must remain closed at all times except when waste is actively being added.[14][16] This practice is a regulatory requirement and prevents the release of vapors.

  • Avoid Overfilling: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[13]

Step 3: Compliant Labeling

Proper labeling is a core requirement of the EPA's "cradle-to-grave" hazardous waste management program.[4]

  • Attach a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[14][18]

  • The label must clearly state the full chemical name: "2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid ".

  • List all constituents and their approximate percentages if it is a mixed waste (though mixing is discouraged).

  • Indicate the specific hazards (e.g., "Irritant," "Acutely Toxic").[18]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[13][16][18]

  • Store the labeled, sealed container in a designated, secure area away from incompatible materials.[11]

  • Ensure the storage area is well-ventilated.

  • Secondary containment (e.g., a larger bin or tray) should be used to capture any potential leaks.[13]

Step 5: Final Disposal

Disposal of hazardous chemical waste must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][11]

  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your EHS office to schedule a pickup.[11][16]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound to the disposal personnel.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the proper disposal of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

Caption: Disposal workflow for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.[7]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7][19]

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2][11] Do not create dust.

    • Label the container as hazardous waste and manage it according to the protocol in Section 3.

  • Large Spills:

    • Evacuate the immediate area.[11][14]

    • Alert others in the vicinity and notify your institution's EHS department or emergency response team immediately.[11][14]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][20] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][20] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid — Chemical Substance Information. ChemSec.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Safety data sheet - Relenya. (2025, July 1). BASF.
  • Hazardous Waste Reduction. Environmental Health and Safety, Oregon State University.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)anisole. (2005, October 3). Cole-Parmer.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Safety Data Sheet - Propanoic acid. (2012, February 21). Thermo Fisher Scientific.
  • Safety Data Sheet - 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanoic acid. (2025, February 24). Angene Chemical.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Safety Data Sheet - 3-[3-(Trifluoromethyl)phenyl]propionic acid. (2025, December 25). Fisher Scientific.
  • Safety Data Sheet - 3-(Trifluoromethyl)-o-toluidine. (2025, December 19). Fisher Scientific.
  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. (2025). Benchchem.
  • Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. (2024, August 27). Angene Chemical.
  • Safety Data Sheet. (2016, April 1). Unknown Source.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
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